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  • Product: 4-(2-nitrophenyl)-1H-pyrazole
  • CAS: 1022318-67-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 4-(2-Nitrophenyl)-1H-pyrazole

Foreword Welcome to this in-depth technical guide on 4-(2-nitrophenyl)-1H-pyrazole. This molecule, while seemingly specific, represents a confluence of two critical functionalities in modern chemistry: the versatile pyra...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Welcome to this in-depth technical guide on 4-(2-nitrophenyl)-1H-pyrazole. This molecule, while seemingly specific, represents a confluence of two critical functionalities in modern chemistry: the versatile pyrazole heterocycle and the electronically influential nitrophenyl substituent. For researchers, scientists, and drug development professionals, understanding the nuanced properties of such a scaffold is paramount. The pyrazole core is a recognized "privileged scaffold" in drug discovery, known for a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The strategic placement of a 2-nitrophenyl group introduces unique steric and electronic characteristics that dictate the molecule's reactivity, potential for derivatization, and ultimately, its utility.

This guide is structured not as a rigid template, but as a narrative that follows the scientific lifecycle of a research chemical. We will begin with its synthesis, delve into its structural and spectroscopic characterization, analyze its electronic profile and reactivity, and conclude with its potential applications. Our focus will be on the causality behind the chemistry—why certain synthetic routes are preferred, how the structure dictates its analytical signature, and how its electronic nature opens doors for further molecular exploration.

Synthesis and Mechanistic Considerations

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. While numerous methods exist, the 1,3-dipolar cycloaddition is arguably one of the most elegant and versatile. This approach involves the reaction of a 1,3-dipole (like a nitrile imine or a diazo compound) with a dipolarophile (an alkene or alkyne).

For the synthesis of 4-(2-nitrophenyl)-1H-pyrazole, a logical and efficient pathway involves the reaction of (2-nitrophenyl)acetylene with diazomethane. The choice of this pathway is dictated by the directness of the approach, which forms the C4-C5 and N1-C5 bonds of the pyrazole ring in a single, concerted step. The regioselectivity of such cycloadditions is governed by the frontier molecular orbital (HOMO-LUMO) interactions between the dipole and the dipolarophile.

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes a representative synthesis. Note: Diazomethane is highly toxic and explosive; it should only be handled by trained personnel in a suitable fume hood with appropriate safety precautions.

Step 1: Preparation of (2-Nitrophenyl)acetylene

  • Rationale: The Sonogashira coupling provides a reliable method for forming the carbon-carbon triple bond required for the subsequent cycloaddition.

  • To a solution of 1-iodo-2-nitrobenzene (1.0 eq) in a suitable solvent like triethylamine or a mixture of THF/triethylamine, add trimethylsilylacetylene (1.1 eq).

  • Add catalytic amounts of Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

  • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield 1-nitro-2-((trimethylsilyl)ethynyl)benzene.

  • Deprotect the silyl group by treating the product with a fluoride source (e.g., TBAF) or a base like potassium carbonate in methanol to afford (2-nitrophenyl)acetylene.

Step 2: Cycloaddition with Diazomethane

  • Dissolve (2-nitrophenyl)acetylene (1.0 eq) in a suitable solvent such as diethyl ether or THF at 0 °C.

  • Slowly add a freshly prepared ethereal solution of diazomethane (excess) to the reaction mixture.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring its progress by TLC.

  • Once the reaction is complete, carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4-(2-nitrophenyl)-1H-pyrazole.

G cluster_0 Step 1: Alkyne Synthesis (Sonogashira) cluster_1 Step 2: Cycloaddition A 1-Iodo-2-nitrobenzene C Pd(PPh3)2Cl2 / CuI Triethylamine A->C B Trimethylsilylacetylene B->C D TMS-protected Alkyne C->D E K2CO3 / MeOH D->E F (2-Nitrophenyl)acetylene E->F H [3+2] Cycloaddition F->H G Diazomethane (CH2N2) G->H I 4-(2-Nitrophenyl)-1H-pyrazole H->I caption Workflow for the Synthesis of 4-(2-nitrophenyl)-1H-pyrazole

Caption: Workflow for the Synthesis of 4-(2-nitrophenyl)-1H-pyrazole.

Structural Elucidation and Spectroscopic Profile

The definitive confirmation of a molecule's identity relies on a suite of analytical techniques. For 4-(2-nitrophenyl)-1H-pyrazole, spectroscopy not only confirms the structure but also provides deep insights into its electronic environment. While single-crystal X-ray diffraction would provide the ultimate solid-state structure, a comprehensive spectroscopic analysis is foundational for routine characterization.[3][4]

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic characteristics. These are predictive values based on the known effects of the functional groups and data from analogous structures.

Technique Functional Group/Proton Expected Chemical Shift / Frequency Key Insights
¹H NMR Pyrazole N-H> 10 ppm (broad)Acidic proton, position can vary with solvent and concentration.
Pyrazole C3-H, C5-H7.8 - 8.5 ppm (singlets or doublets)Deshielded due to the aromatic nature of the pyrazole ring.
Nitrophenyl H3', H4', H5', H6'7.5 - 8.2 ppm (multiplets)Complex splitting pattern due to ortho, meta, and para couplings.
¹³C NMR Pyrazole C3, C5125 - 140 ppmAromatic carbons of the heterocycle.
Pyrazole C4115 - 125 ppmCarbon bearing the nitrophenyl substituent.
Nitrophenyl C1' (ipso)~130 ppmCarbon attached to the pyrazole ring.
Nitrophenyl C2' (ipso)~148 ppmCarbon bearing the nitro group, significantly deshielded.
Nitrophenyl C3'-C6'123 - 135 ppmAromatic carbons of the phenyl ring.
IR Spectroscopy N-H Stretch (pyrazole)3300 - 3500 cm⁻¹Characteristic of the N-H bond in the pyrazole ring.
Aromatic C-H Stretch> 3000 cm⁻¹Typical for sp² C-H bonds.
NO₂ Asymmetric Stretch~1530 cm⁻¹Strong, characteristic band for the nitro group.
NO₂ Symmetric Stretch~1350 cm⁻¹Another strong, key indicator of the nitro group.
C=N, C=C Stretch1400 - 1600 cm⁻¹Vibrations from both the pyrazole and benzene rings.
Mass Spectrometry Molecular Ion [M]⁺m/z ≈ 189.05Corresponds to the molecular formula C₉H₇N₃O₂.
Key Fragments[M-NO₂]⁺, [M-HNO₂]⁺Characteristic loss of the nitro group is a primary fragmentation pathway.
Self-Validating Analysis

The power of this multi-technique approach lies in its self-validating nature. The molecular weight from MS must match the structure proposed. The number of unique signals in the ¹H and ¹³C NMR spectra must correspond to the number of chemically distinct protons and carbons. Finally, the IR spectrum must confirm the presence of the key functional groups (N-H, NO₂). This triangulation of data provides a high degree of confidence in the compound's identity and purity.

Chemical Reactivity and Electronic Profile

The reactivity of 4-(2-nitrophenyl)-1H-pyrazole is a direct consequence of the interplay between its two constituent rings. The strongly electron-withdrawing nitro group profoundly influences the electron density across the entire molecule.[1]

Key Reactive Sites:

  • Pyrazole N-H Proton: The electron-withdrawing nature of the nitrophenyl group, coupled with the inherent aromaticity of the pyrazole ring, renders the N-H proton acidic. This site is readily deprotonated by a base, allowing for subsequent N-alkylation or N-acylation reactions—a primary route for diversification.

  • Pyrazole Ring: The pyrazole ring itself is an aromatic heterocycle. While generally resistant to electrophilic attack compared to benzene, substitution is possible. For 1H-pyrazoles, electrophilic substitution typically occurs at the C4 position.[5] However, since this position is already substituted, electrophilic attack on the ring is disfavored.

  • Nitrophenyl Ring: The nitro group is a powerful deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position. However, these reactions are generally sluggish.

  • Nitro Group: The nitro group is the most reactive site for nucleophilic attack or reduction. Catalytic hydrogenation (e.g., with H₂/Pd-C) or chemical reduction (e.g., with SnCl₂/HCl) can selectively reduce the nitro group to an amine (4-(2-aminophenyl)-1H-pyrazole). This transformation is critical as it unmasks a highly versatile amino group, enabling a vast array of subsequent reactions such as diazotization, amide coupling, and Schiff base formation.

Caption: Key Reactive Sites of 4-(2-nitrophenyl)-1H-pyrazole.

Applications in Drug Discovery and Medicinal Chemistry

The true value of a scaffold like 4-(2-nitrophenyl)-1H-pyrazole lies in its potential as a building block for biologically active molecules.[1] Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities.[2][5]

  • Core Scaffold for Library Synthesis: This compound is an ideal starting point for creating libraries of novel compounds for high-throughput screening. The two primary handles for diversification are the pyrazole nitrogen and the nitro group.

    • N-Alkylation: Introduces a variety of side chains to probe interactions with biological targets.

    • Nitro Reduction: Conversion to the 2-aminophenyl derivative opens up a completely different vector for chemical space exploration. The resulting aniline is a key precursor for many other heterocycles (e.g., quinolines, benzodiazepines) or for installing groups that can act as hydrogen bond donors/acceptors.

  • Structure-Activity Relationship (SAR) Studies: The nitrophenyl-pyrazole core serves as a rigid scaffold to which different functional groups can be appended. By systematically modifying the molecule and assessing the corresponding biological activity, researchers can develop a clear SAR, guiding the design of more potent and selective drug candidates.[6] For example, it can be used to synthesize novel Schiff base ligands, which have been studied for their antifungal properties against pathogens like C. albicans.[1]

  • Known Biological Profiles of Nitrophenyl Pyrazoles: Several related nitrophenyl pyrazole compounds have demonstrated significant biological activity. For instance, 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid has shown antiviral effects against HIV.[5] This precedent underscores the potential of this chemical class to yield potent therapeutic agents.

Safety and Handling

As a research chemical, 4-(2-nitrophenyl)-1H-pyrazole should be handled by qualified professionals in a laboratory setting. Based on aggregated GHS data for the isomeric 4-(4-nitrophenyl)-1H-pyrazole, the following hazards should be anticipated[7]:

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

  • May be harmful if swallowed (H302)

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

4-(2-Nitrophenyl)-1H-pyrazole is more than just a catalog chemical; it is a highly functionalized and versatile scaffold with significant potential in synthetic and medicinal chemistry. Its synthesis is achievable through established heterocyclic chemistry principles. Its structure, characterized by the interplay of an aromatic pyrazole ring and an electron-withdrawing nitrophenyl group, gives rise to a predictable yet powerful reactivity profile. The ability to selectively modify the pyrazole nitrogen or reduce the nitro group provides chemists with two orthogonal handles for molecular diversification. For drug discovery professionals, this compound represents a valuable starting point for the rational design of novel therapeutics, building upon the proven track record of the pyrazole core.

References

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. Springer Nature. Available from: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available from: [Link]

  • Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI. Available from: [Link]

  • 4-(4-nitrophenyl)-1H-pyrazole | C9H7N3O2. PubChem. Available from: [Link]

  • 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. MDPI. Available from: [Link]

  • Current status of pyrazole and its biological activities. Pharmacognosy Reviews. Available from: [Link]

  • Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. MDPI. Available from: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available from: [Link]

  • Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Taylor & Francis Online. Available from: [Link]

  • X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. ACS Publications. Available from: [Link]

  • 1H-Pyrazole. NIST WebBook. Available from: [Link]

  • 2-(4-nitrophenyl)-1H-pyrazol-2-ium. PubChem. Available from: [Link]

  • The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations. ResearchGate. Available from: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available from: [Link]

  • Protein X-ray Crystallography and Drug Discovery. National Institutes of Health. Available from: [Link]

Sources

Exploratory

Technical Profile: Solubility and Stability of 4-(2-nitrophenyl)-1H-pyrazole

This guide details the physicochemical profile, solubility behavior, and stability characteristics of 4-(2-nitrophenyl)-1H-pyrazole (CAS: 1022318-67-7). It is designed for researchers utilizing this compound as a scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, solubility behavior, and stability characteristics of 4-(2-nitrophenyl)-1H-pyrazole (CAS: 1022318-67-7). It is designed for researchers utilizing this compound as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antifungal agents.[1]

Executive Summary

4-(2-nitrophenyl)-1H-pyrazole is a privileged heterocyclic scaffold valued for its electronic properties and synthetic versatility.[2] The presence of the electron-withdrawing ortho-nitro group on the phenyl ring modulates the acidity of the pyrazole NH and influences the lipophilicity of the molecule.[1] While the para-isomer (4-nitrophenyl) is more commonly encountered in literature, the ortho-isomer offers unique steric geometries that can enhance selectivity in protein-ligand binding.

This compound exhibits low aqueous solubility in its neutral form but high solubility in polar aprotic solvents (DMSO, DMF).[1] Its stability profile is generally robust, though the nitro group presents a specific site of reactivity (reduction) that requires careful handling during storage and formulation.[1]

Physicochemical Characterization

Understanding the fundamental properties is a prerequisite for accurate solubility profiling.[1]

PropertyValue / DescriptionNotes
CAS Number 1022318-67-7Distinct from para-isomer (114474-26-9)
Molecular Formula C₉H₇N₃O₂
Molecular Weight 189.17 g/mol
Appearance Yellow to orange solidNitro-aromatics typically exhibit charge-transfer color
LogP (Calc) ~1.7 – 1.9Moderate lipophilicity; membrane permeable
pKa (Acidic) ~13.0 (NH deprotonation)Increased acidity vs. unsubstituted pyrazole (pKa ~14.[3]2) due to EWG effect
pKa (Basic) ~2.0 (Pyrazolium formation)Reduced basicity vs. unsubstituted pyrazole (pKa ~2.[1]5)
H-Bond Donors 1 (Pyrazole NH)
H-Bond Acceptors 3 (Pyrazole N, Nitro O)
Structural Insight: The Ortho Effect

Unlike its para-counterpart, the 2-nitrophenyl group induces a steric clash with the pyrazole ring hydrogens. This forces the phenyl and pyrazole rings to twist out of coplanarity.[1]

  • Consequence 1: Reduced crystal lattice energy compared to the para-isomer, potentially leading to slightly higher solubility in organic solvents.[1]

  • Consequence 2: Interrupted π-conjugation, which may result in a hypsochromic shift (blue shift) in UV-Vis absorption relative to the planar para-isomer.

Solubility Profile & Solvent Selection

The solubility of 4-(2-nitrophenyl)-1H-pyrazole is heavily dependent on solvent polarity and pH.

Primary Solvent Systems
  • DMSO (Dimethyl Sulfoxide): Excellent (>50 mg/mL). The preferred solvent for preparing stock solutions (typically 10-100 mM).[1]

  • Methanol/Ethanol: Good (>10 mg/mL). Suitable for intermediate dilutions or transfer.[1]

  • Water: Poor (<0.1 mg/mL at pH 7). The neutral molecule is hydrophobic.[1]

pH-Dependent Aqueous Solubility

The pyrazole ring is amphoteric.[1] Solubility increases significantly at extreme pH levels due to ionization.[1]

  • Acidic pH (< 2): Protonation of the pyrazole N2 forms the pyrazolium cation, increasing solubility.[1]

  • Neutral pH (4 – 10): The molecule exists predominantly as the neutral species with minimum solubility (intrinsic solubility,

    
    ).[1]
    
  • Basic pH (> 13): Deprotonation of the pyrazole N1 forms the pyrazolate anion, drastically increasing solubility.[1]

Diagram 1: Solubility & Ionization States

SolubilityStates cluster_acid pH < 2.0 (Acidic) cluster_neutral pH 4.0 - 10.0 (Physiological) cluster_basic pH > 13.0 (Basic) Cation Cationic Species (Soluble) [PyH2]+ Neutral Neutral Species (Precipitate Risk) [PyH] Cation->Neutral - H+ (pKa ~2.0) Neutral->Cation + H+ Anion Anionic Species (Soluble) [Py]- Neutral->Anion - H+ (pKa ~13.0) Anion->Neutral + H+

Caption: Ionization states of 4-(2-nitrophenyl)-1H-pyrazole across the pH scale. Solubility is lowest in the neutral window.[1]

Stability Assessment

Solid-State Stability
  • Shelf Life: Stable for >2 years if stored properly (-20°C, desiccated, protected from light).[1]

  • Hygroscopicity: Low.[1] The nitro group does not typically induce hygroscopicity, but the pyrazole NH can act as a donor.[1]

  • Light Sensitivity: Moderate. Nitro-aromatics can undergo photochemical rearrangement or degradation (e.g., nitro-nitrite rearrangement) upon prolonged exposure to UV light. Store in amber vials.

Solution Stability
  • Hydrolysis: High Stability. The pyrazole and nitrophenyl moieties are resistant to hydrolytic cleavage under standard aqueous conditions (pH 1-13).[1]

  • Oxidation: Stable. The nitro group is already in a high oxidation state.[1]

  • Reduction (Critical Risk): The nitro group is susceptible to reduction to an amine (aniline derivative) or hydroxylamine.[1]

    • Avoid: Contact with strong reducing agents (e.g., SnCl₂, Fe/HCl, DTT, TCEP) unless this transformation is intentional.[1]

    • Biological Context: In metabolic stability assays (microsomes), the nitro group may be reduced by nitroreductases under hypoxic conditions.[1]

Diagram 2: Degradation & Reactivity Pathways

StabilityPathways cluster_stress Stress Conditions Compound 4-(2-nitrophenyl)-1H-pyrazole (Target Compound) Hydrolysis Hydrolytic Stress (pH 1-13) Compound->Hydrolysis Oxidation Oxidative Stress (H2O2) Compound->Oxidation Reduction Reductive Stress (DTT, TCEP, Metals) Compound->Reduction Light Photolytic Stress (UV/VIS) Compound->Light Stable STABLE No degradation observed Hydrolysis->Stable Oxidation->Stable Amine DEGRADATION PRODUCT 4-(2-aminophenyl)-1H-pyrazole (Primary Impurity) Reduction->Amine Nitro Reduction Photo Photochemical Artifacts (Minor) Light->Photo Slow kinetics

Caption: Stability map highlighting the susceptibility of the nitro group to reduction, the primary degradation pathway.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable stock for biological assays.

  • Weighing: Accurately weigh 1.89 mg of 4-(2-nitrophenyl)-1H-pyrazole.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (molecular biology grade).

  • Dissolution: Vortex for 30 seconds. The solid should dissolve instantly to form a clear, yellow solution.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

  • QC Check: Verify concentration via UV-Vis (approx.

    
     280-320 nm).[1]
    
Protocol B: Kinetic Solubility Assay (Shake-Flask)

Objective: Determine thermodynamic aqueous solubility.[1]

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer (PBS pH 7.4).

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

  • Filtration: Filter the suspension using a 0.22 µm PVDF syringe filter (low binding).

  • Analysis: Dilute the filtrate 1:1 with Methanol and analyze via HPLC-UV.

  • Quantification: Calculate concentration against a standard curve prepared in DMSO/Methanol.

Handling and Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Nitro-Aromatics Warning: While this specific pyrazole is not classified as an explosive, polynitro compounds can be energetic.[1] As a mono-nitro compound, it is stable, but standard precautions for organic synthesis apply.[1]

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of dust.[1]

References

  • BenchChem. 4-(2-Nitrophenyl)-1H-pyrazole Product Information. Retrieved from [1]

  • Santa Cruz Biotechnology. 4-(4-Nitrophenyl)-1H-pyrazole (Isomer Analog Data). Retrieved from [1]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules 2021. Retrieved from [1]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from

Sources

Foundational

Technical Whitepaper: Crystallographic Characterization &amp; Structural Dynamics of 4-(2-nitrophenyl)-1H-pyrazole

Executive Summary The structural analysis of 4-(2-nitrophenyl)-1H-pyrazole represents a critical case study in small-molecule crystallography. Unlike its planar para-substituted counterparts, this ortho-nitro isomer intr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural analysis of 4-(2-nitrophenyl)-1H-pyrazole represents a critical case study in small-molecule crystallography. Unlike its planar para-substituted counterparts, this ortho-nitro isomer introduces significant steric strain, forcing a non-planar conformation that disrupts standard


-stacking modes. This guide outlines a rigorous workflow for synthesizing, crystallizing, and resolving the structure of this scaffold, which is increasingly relevant in kinase inhibitor design (e.g., CDK9 inhibitors) and energetic material research.

Synthesis & Crystallization Strategy

To obtain diffraction-quality single crystals, purity is paramount.[1] The presence of regioisomers (e.g., 3-aryl vs. 4-aryl) can severely inhibit nucleation. We utilize a regioselective Suzuki-Miyaura cross-coupling approach, which is superior to hydrazine condensation for maintaining the 4-position integrity.

Optimized Synthetic Protocol
  • Reactants: 4-Bromo-1H-pyrazole (1.0 eq), 2-Nitrophenylboronic acid (1.2 eq).

  • Catalyst System:

    
     (3 mol%) is preferred over 
    
    
    
    for its stability against the steric bulk of the ortho-nitro group.
  • Base/Solvent:

    
     (2.0 eq) in 1,4-Dioxane/Water (4:1).[1]
    
  • Conditions: Microwave irradiation at 110°C for 45 mins. (Conventional heating requires 12h reflux and often yields degradation products).[1]

Crystal Growth Methodology

The ortho-nitro group introduces rotational disorder.[1] Rapid precipitation yields amorphous powder.[1] A Slow Evaporation technique is strictly required to allow the molecules to find their energetic minimum in the lattice.[1]

ParameterProtocol SpecificationRationale
Solvent System Ethanol / Ethyl Acetate (3:1)Ethanol promotes H-bonding; EtOAc solubilizes the hydrophobic nitro-aryl moiety.[1]
Concentration 15 mg/mLNear-saturation is avoided to prevent rapid crashing.[1]
Temperature 4°C (Controlled Environment)Lower kinetic energy reduces thermal motion of the nitro group during lattice formation.[1]
Vessel Scintillation vial with perforated parafilmControls evaporation rate to ~100

L/day.[1]

X-Ray Diffraction Data Acquisition

The primary challenge with 4-(2-nitrophenyl)-1H-pyrazole is the thermal motion of the terminal nitro group. Room temperature (298 K) data often results in "smeared" electron density maps, making anisotropic refinement impossible.[1]

Instrument Configuration
  • Radiation Source:

    
     (
    
    
    
    Å).[1][2][3] Note: Cu-source is acceptable but Mo is preferred to minimize absorption from the nitro group oxygen atoms.
  • Temperature: 100 K (Liquid Nitrogen Stream). This is non-negotiable. The ortho-nitro group will oscillate significantly at room temperature; cooling "freezes" this motion, sharpening the atomic displacement parameters (ADPs).[1]

Data Collection Strategy
  • Completeness: Aim for >99.5% to resolving the absolute structure if space group ambiguity arises (e.g.,

    
     vs 
    
    
    
    ).
  • Redundancy: >4.0. High redundancy is needed to accurately model the weak reflections often associated with hydrogen atoms on the pyrazole nitrogen.[1]

Structural Refinement & Solution

The Phase Problem: Solve using SHELXT (Intrinsic Phasing) or Charge Flipping . The heavy atoms (O, N, C) will appear clearly.[1] The challenge lies in the refinement (SHELXL).

Handling the Ortho-Nitro Disorder

The 2-nitro group often adopts two slightly different orientations to relieve strain against the pyrazole ring.

  • Symptom: Elongated thermal ellipsoids on

    
     and 
    
    
    
    .[1]
  • Solution: Apply a disorder model. Split the nitro group into Part A (occupancy

    
    ) and Part B (occupancy 
    
    
    
    ). Link their geometries using SAME or SADI restraints.[1]
  • H-Atom Treatment: The pyrazole

    
     proton must be located in the Difference Fourier map, not placed geometrically. This confirms which nitrogen (
    
    
    
    or
    
    
    ) is protonated, defining the tautomeric state (
    
    
    vs
    
    
    ).[1]
Workflow Visualization

The following diagram details the decision logic for solving the structure, specifically addressing the disorder common in this scaffold.

G Start Raw Diffraction Data (100 K) Solve Structure Solution (SHELXT / Intrinsic Phasing) Start->Solve Check Initial Refinement (Isotropic) Solve->Check Decision Check Thermal Ellipsoids (Nitro Group) Check->Decision Good Ellipsoids Spherical? Proceed to Anisotropic Decision->Good Yes Bad Ellipsoids Elongated? (Disorder Detected) Decision->Bad No H_Find Locate N-H Proton (Difference Map) Good->H_Find Fix Apply Split Model (PART 1/2) Restrain with SIMU/DELU Bad->Fix Fix->H_Find Final Final CIF Generation (CheckCIF Validation) H_Find->Final

Figure 1: Crystallographic refinement workflow emphasizing the detection and correction of nitro-group disorder.

Supramolecular Architecture Analysis

Once the asymmetric unit is refined, the analysis shifts to the packing interactions.[1] For 4-(2-nitrophenyl)-1H-pyrazole, two competing forces dictate the lattice:

  • Strong H-Bonding (

    
    ):  Pyrazoles are both H-bond donors (
    
    
    
    ) and acceptors (
    
    
    ).[1] They typically form catemers (infinite chains) or cyclic dimers (
    
    
    motif).[1]
  • Steric Torsion: The ortho-nitro group forces the phenyl ring to twist out of plane with the pyrazole (dihedral angle often

    
    ).[1] This prevents flat 
    
    
    
    -stacking, leading to "herringbone" or "corrugated" packing arrangements.[1]
Interaction Logic Diagram

This diagram illustrates the supramolecular synthons you must verify in your solved structure.

Interactions MolA Molecule A (Pyrazole Donor) MolB Molecule B (Pyrazole Acceptor) MolA->MolB N-H...N Interaction Dimer Cyclic Dimer (R2,2(6)) MolA->Dimer Forms Chain Catemer Chain (C1,1(3)) MolA->Chain Forms Nitro 2-Nitro Group (Steric Bulk) Twist Torsion Angle (>45 deg) Nitro->Twist Forces Rotation Twist->MolA Disrupts Planarity Twist->MolB Prevents Pi-Stacking

Figure 2: Supramolecular interaction map. The N-H...N bond drives assembly, while the nitro group's steric bulk dictates the 3D packing topology.

Pharmaceutical Implications

Understanding this crystal structure provides direct insight into drug developability:

  • Solubility: The high torsion angle identified in the crystal structure disrupts the lattice energy compared to planar analogs.[1] This typically results in higher solubility for the ortho-isomer, a desirable trait for oral bioavailability.[1]

  • Binding Affinity: If this scaffold is designed to fit a kinase pocket (e.g., ATP binding site), the crystal structure reveals the "energy penalty" required to flatten the molecule.[1] If the protein pocket requires a planar ligand, the ortho-nitro analog will have lower affinity due to the high energy cost of overcoming the steric twist.[1]

References

  • Synthesis of 4-arylpyrazoles: Fustero, S., et al.[1][4] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[1] Chemical Reviews, 2011.[1][4] [1]

  • Suzuki-Miyaura Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1] [1]

  • H-Bonding in Pyrazoles: Infantes, L., et al. "Crystal packing in pyrazoles."[1] CrystEngComm, 2003.[1]

  • SHELX Software: Sheldrick, G. M.[1] "A short history of SHELX." Acta Crystallographica Section A, 2008.[1]

  • CheckCIF Validation: International Union of Crystallography (IUCr).[1] "CheckCIF/PLATON Service."

Sources

Exploratory

A Technical Guide to the Biological Potential of 4-(2-Nitrophenyl)-1H-Pyrazole Derivatives

Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] This guide delves into the specific subclass of 4-(2-nitrophenyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] This guide delves into the specific subclass of 4-(2-nitrophenyl)-1H-pyrazole derivatives, exploring their synthesis, established biological activities, and therapeutic potential. The presence of the electron-withdrawing nitro group on the phenyl ring at the 4-position of the pyrazole core introduces unique electronic and steric properties, making this scaffold a compelling starting point for drug discovery.[3] We will dissect the current understanding of their anticancer, antimicrobial, and anti-inflammatory activities, supported by detailed experimental protocols and mechanistic insights to empower researchers in their quest for novel therapeutic agents.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[4] This structural motif is prevalent in a wide array of FDA-approved drugs and clinical candidates, underscoring its significance. The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic effects.[1][4][5][6] The 4-(2-nitrophenyl)-1H-pyrazole core serves as a versatile building block for creating more complex molecules with enhanced and specific biological functions.[3]

Synthetic Strategy: A Generalized Workflow

The synthesis of 4-(2-nitrophenyl)-1H-pyrazole derivatives typically follows established heterocyclic chemistry principles. A common and effective method involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For the specific scaffold , a key intermediate is often a β-keto-enol or a related precursor bearing the 2-nitrophenyl moiety.

The causality behind this choice of reactants lies in their inherent reactivity. The hydrazine provides the two nitrogen atoms required for the pyrazole ring, while the 1,3-dicarbonyl compound provides the three-carbon backbone. The reaction proceeds via a nucleophilic attack mechanism, followed by cyclization and dehydration to yield the stable aromatic pyrazole ring. The workflow below illustrates a generalized pathway.

G cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product A 1-(2-nitrophenyl)ethan-1-one P1 Step 1: Condensation (Formation of enaminone intermediate) A->P1 B Dimethylformamide dimethyl acetal (DMF-DMA) B->P1 C Hydrazine Hydrate P2 Step 2: Cyclization (Reaction with Hydrazine) C->P2 P1->P2 Intermediate P3 Purification (Column Chromatography) P2->P3 Crude Product FP 4-(2-Nitrophenyl)-1H-pyrazole P3->FP

Caption: Generalized workflow for the synthesis of 4-(2-nitrophenyl)-1H-pyrazole.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents is a paramount goal in medicinal chemistry, and pyrazole derivatives have shown considerable promise.[4][7][8] Several studies have highlighted the cytotoxic effects of pyrazole-containing compounds against various human cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells.[7]

Proposed Mechanism of Action: Kinase Inhibition and Apoptosis Induction

While the precise mechanism for the 4-(2-nitrophenyl)-1H-pyrazole scaffold is still under investigation, a plausible hypothesis involves the inhibition of critical cellular signaling pathways, such as those regulated by protein kinases. Glycogen synthase kinase-3 beta (GSK-3β), for instance, is a multifunctional kinase implicated in cell proliferation and apoptosis; its inhibition is a known strategy in cancer therapy.[9] The pyrazole scaffold can act as a bioisostere for other heterocyclic systems, enabling it to fit into the ATP-binding pocket of kinases, thereby blocking their activity and inducing apoptosis.

G compound 4-(2-Nitrophenyl)-1H- Pyrazole Derivative kinase Protein Kinase (e.g., GSK-3β) compound->kinase Inhibits proliferation Cell Proliferation & Survival Signaling kinase->proliferation Promotes apoptosis Apoptosis (Programmed Cell Death) kinase->apoptosis Inhibits cancer Inhibition of Tumor Growth proliferation->cancer apoptosis->cancer Leads to

Caption: Hypothetical pathway for anticancer activity via kinase inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a self-validating system for assessing the in-vitro cytotoxicity of test compounds against adherent cancer cell lines.

Objective: To determine the concentration of a 4-(2-nitrophenyl)-1H-pyrazole derivative that inhibits 50% of cell growth (IC50).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplate

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. The 24-hour period is critical for cells to recover from trypsinization and enter the logarithmic growth phase.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the diluted compounds. Include wells with medium only (blank), cells with medium and 0.5% DMSO (negative control), and cells with the positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Summary: Cytotoxicity of Related Pyrazole Derivatives
Compound ClassCell LineIC50 (µM)Reference
4-Pyrazolyl-1,8-naphthalimidesMCF-70.51 - 0.79[7]
Pyrazole-Thiazolidinone HybridsA549 (Lung)Moderate Inhibition[8]
Diphenyl-1H-pyrazole DerivativesVariesPromising Activity[7]

Antimicrobial and Antifungal Activities

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have been consistently reported to possess significant antibacterial and antifungal properties.[2][10][11][12] The nitrophenyl moiety, in particular, is a well-known pharmacophore in several antimicrobial drugs, suggesting that its inclusion in the pyrazole scaffold could yield potent activity. Research has pointed to the potential of nitrophenyl-pyrazole cores in developing ligands with activity against fungal pathogens like Candida albicans and Cryptococcus neoformans.[3]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents. For antimicrobial activity, certain patterns have emerged.

SAR core 4-(2-Nitrophenyl) -1H-Pyrazole Core r1 R1 at N1: - H - Phenyl - Acetyl core->r1 Modulation of Lipophilicity r3 R3 at C3: - Aryl - Alkyl core->r3 Steric & Electronic Effects r5 R5 at C5: - Aryl - H core->r5 Target Interaction nitro NO2 Group: - Electron Withdrawing - Potential for H-bonding core->nitro Enhances Activity

Caption: Key structural features influencing the biological activity of pyrazole derivatives.

  • N1-Substitution: Substitution at the N1 position can significantly alter lipophilicity and metabolic stability. Acylation or arylation at this position has been shown to modulate activity.[13]

  • C3 and C5 Substitutions: Bulky aryl groups at the C3 and C5 positions can enhance target binding through hydrophobic and π-π stacking interactions.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as the nitro group (NO2) or halogens on the phenyl rings, is often correlated with increased antimicrobial potency.[7][11]

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.

Materials:

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Candida albicans)

  • Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound and control antibiotic (e.g., Ciprofloxacin, Fluconazole) stock solutions in DMSO

  • Sterile 96-well microplates

  • Bacterial/Fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Plate Preparation: Add 100 µL of sterile growth medium to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column. This creates a concentration gradient.

  • Control Wells: Prepare a positive control (microbe, no compound) and a negative control (medium, no microbe) on the same plate. This is crucial for validating that the microbe can grow and that the medium is sterile.

  • Inoculation: Dilute the standardized 0.5 McFarland inoculum and add 10 µL to each well (except the negative control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.

Anti-inflammatory Activity

Many pyrazole-based compounds function as potent anti-inflammatory agents, most notably through the selective inhibition of cyclooxygenase-2 (COX-2).[5][14] The drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core. The anti-inflammatory potential of novel pyrazole analogues, including those with nitrophenyl substituents, has been documented.[12][13]

Mechanism of Action: COX-2 Inhibition

Inflammation is a biological defense mechanism, but chronic inflammation contributes to various diseases.[15] Prostaglandins, key mediators of inflammation, are synthesized by COX enzymes. COX-1 is constitutively expressed and has housekeeping functions, while COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a validated therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Molecular modeling studies show that pyrazole analogues can fit into the active site of the COX-2 enzyme, forming hydrogen bonds and π-π interactions, which blocks its activity.[5] The structure of certain nitrophenyl-pyrazole derivatives suggests they could effectively occupy the COX-2 active site.[12]

Data Summary: Anti-inflammatory Activity of Nitrophenyl-Pyrazole Analogs
CompoundAssayResultReference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideCarrageenan-induced paw edemaBetter activity than standard[12]
1-(4,5-Dihydro-5-(4-hydroxy-3-methoxyphenyl)-3-(4-nitrophenyl)pyrazol-1-yl)ethanoneCarrageenan-induced paw edemaComparable to Indomethacin[13]

Future Perspectives and Conclusion

The 4-(2-nitrophenyl)-1H-pyrazole scaffold represents a rich source for drug discovery. The existing literature strongly supports its potential in developing novel anticancer, antimicrobial, and anti-inflammatory agents.

Key Takeaways:

  • Versatile Core: This scaffold is a validated starting point for generating diverse chemical libraries.

  • Multifaceted Activity: Derivatives exhibit a broad range of biological activities, offering multiple therapeutic avenues.

  • SAR Potential: The structure is amenable to chemical modification, allowing for the systematic optimization of potency and selectivity through structure-activity relationship studies.

Challenges and Future Directions:

  • Lead Optimization: Future work should focus on optimizing the lead compounds identified in initial screenings to improve efficacy, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

  • Toxicity Studies: The nitroaromatic group can sometimes be associated with toxicity through metabolic reduction. In-vivo toxicity and safety pharmacology studies are essential next steps for any promising candidate.

  • Mechanism Elucidation: Further research is needed to definitively identify the molecular targets and elucidate the precise mechanisms of action for the most potent derivatives.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Journal of Pharmacy & Bioallied Sciences. (n.d.). Current status of pyrazole and its biological activities. [Link]

  • Molecules. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

  • AIP Conference Proceedings. (2022). Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. [Link]

  • ResearchGate. (n.d.). Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Anti-inflammatory Agents. [Link]

  • International Journal of Novel Research and Development. (2023). Mini review on anticancer activities of Pyrazole Derivatives. [Link]

  • SSRN. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]

  • Scholars Research Library. (n.d.). Synthesis and antimicrobial activity of some novel pyrazoles. [Link]

  • Journal of Chemical Health Risks. (n.d.). Review on Biological Activities of Pyrazole Derivatives. [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (n.d.). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. [Link]

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. [Link]

  • PMC. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. [Link]

  • PMC. (n.d.). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. [Link]

  • ResearchGate. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. [Link]

  • PMC. (n.d.). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. [Link]

  • MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

Sources

Foundational

A Technical Guide to the Safe Handling of 4-(2-Nitrophenyl)-1H-pyrazole for Research and Development

Abstract 4-(2-nitrophenyl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, valued as a versatile scaffold for the synthesis of novel therapeutic agents.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(2-nitrophenyl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, valued as a versatile scaffold for the synthesis of novel therapeutic agents.[1][2][3] Its structure, incorporating both a pyrazole nucleus and an aromatic nitro group, confers unique chemical properties that are advantageous for molecular design but also introduce specific health and safety hazards.[1][4] This guide provides a comprehensive overview of the known and inferred hazards associated with 4-(2-nitrophenyl)-1H-pyrazole. It outlines a self-validating system of safety protocols and handling procedures designed for researchers, scientists, and drug development professionals. The causality behind each safety recommendation is explained to foster a deep understanding of risk mitigation when working with this and structurally related compounds.

Section 1: Compound Identification and Hazard Context

  • IUPAC Name: 4-(2-nitrophenyl)-1H-pyrazole

  • CAS Number: 1022318-67-7[1]

  • Molecular Formula: C₉H₇N₃O₂[1]

  • Molecular Weight: 189.17 g/mol [1]

  • Structure:

    
    (Note: Image is a representation)
    

1.1. Scientific and Research Context

Pyrazole derivatives are foundational heterocyclic structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3][5] They are recognized for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][6] The addition of a nitrophenyl group, as in 4-(2-nitrophenyl)-1H-pyrazole, enhances the molecule's utility as a synthetic intermediate but also introduces significant toxicological considerations.[7] Aromatic nitro compounds are a well-documented class of chemicals with potential for toxicity, including mutagenicity and carcinogenicity, primarily through bioreductive activation in biological systems.[4][8][9]

1.2. Basis of Hazard Assessment

  • GHS classifications of structural isomers, such as 3-(2-nitrophenyl)-1H-pyrazole and 4-(4-nitrophenyl)-1H-pyrazole.[10]

  • The extensive toxicological data available for the parent chemical classes: pyrazoles and, critically, aromatic nitro compounds.[4][11]

This approach ensures that the recommended precautions are conservative and grounded in established chemical toxicology principles.

Section 2: GHS Classification and Hazard Identification

Based on available data for its isomers and parent chemical classes, 4-(2-nitrophenyl)-1H-pyrazole should be handled as a hazardous substance.[10] The following GHS classification should be assumed.

Table 1: Anticipated GHS Hazard Classification

Hazard ClassPictogramSignal WordHazard Statement Code(s)Hazard Statement Description
Acute Toxicity, Oral (Category 4)
ngcontent-ng-c1989010908="" class="ng-star-inserted">
Warning H302Harmful if swallowed.[10]
Skin Corrosion/Irritation (Category 2)

Warning H315Causes skin irritation.[10]
Serious Eye Damage/Irritation (Category 2A)

Warning H319Causes serious eye irritation.[10]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

Warning H335May cause respiratory irritation.[10]
Specific Target Organ Toxicity — Repeated Exposure (Inferred)

Danger H373May cause damage to organs through prolonged or repeated exposure.[12]
Mutagenicity / Carcinogenicity (Inferred)

Danger (None)Suspected of causing genetic defects or cancer.[8]

2.1. Causality of Hazards

  • Irritation (H315, H319, H335): Like many nitrogen-containing heterocyclic compounds, 4-(2-nitrophenyl)-1H-pyrazole can act as a localized irritant upon contact with skin, eyes, and the respiratory tract.[13] This is a common property of fine organic powders and is exacerbated by the chemical reactivity of the molecule.

  • Systemic Toxicity (H302, H373): The primary driver of systemic toxicity is the aromatic nitro group.[4] These compounds are known to be readily absorbed through the skin and gastrointestinal tract.[4] The most prominent acute health hazard is cyanosis, caused by the oxidation of hemoglobin to methemoglobin, which impairs oxygen transport in the blood.[4] Chronic exposure can lead to anemia and may cause damage to organs such as the liver and kidneys.[4][11][12]

  • Mutagenicity and Carcinogenicity: The nitroaromatic functionality is a well-known structural alert for mutagenicity.[9][14] In vivo, nitroreductase enzymes can reduce the nitro group to nitroso and hydroxylamine derivatives, which are reactive electrophiles capable of forming adducts with DNA.[8][9] This DNA damage can lead to mutations and potentially initiate carcinogenesis.[8] Therefore, this compound must be handled as a suspected mutagen/carcinogen.

Section 3: Risk Management and Hierarchy of Controls

A robust safety protocol relies on the hierarchy of controls, which prioritizes the most effective measures.

  • Elimination/Substitution: The most effective control is to use a less hazardous chemical. In drug discovery, this is often not feasible, as the specific structure is required for its biological activity.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.

    • Certified Chemical Fume Hood: All work involving the solid compound or its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.

    • Ventilated Enclosures: Use of a ventilated balance enclosure or powder containment hood is mandatory for weighing the solid material.

  • Administrative Controls: These are work policies and procedures that reduce exposure.

    • Designated Work Area: Clearly demarcate an area within the lab for handling this compound.

    • Standard Operating Procedures (SOPs): All personnel must be trained on the specific SOP for this compound before beginning work.

    • Restricted Access: Limit access to the designated area to authorized and trained personnel only.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard but provides a critical barrier.

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This protocol is a self-validating system; adherence to each step is critical for ensuring safety.

4.1. Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Double-gloving with nitrile inner gloves and butyl rubber outer gloves.Nitrile provides splash protection and dexterity. Butyl rubber offers superior resistance to aromatic nitro compounds, which can be readily absorbed through the skin.[4]
Eye Protection Indirectly vented chemical splash goggles and a full-face shield.Goggles protect against dust and splashes. A face shield provides an additional layer of protection for the entire face.
Lab Coat Certified flame-resistant (FR) lab coat with tight-fitting cuffs.Protects skin and clothing from contamination. FR properties are a general lab best practice.
Respiratory Protection Not required if all work is performed within a certified fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with P100/organic vapor cartridges is necessary.Engineering controls are the primary method for respiratory protection. Respirators are for non-routine and emergency situations.

4.2. Step-by-Step Handling Protocol

  • Preparation:

    • Confirm the chemical fume hood has a valid certification sticker and the sash is at the indicated working height.

    • Cover the work surface of the fume hood with disposable absorbent bench paper.

    • Assemble all necessary equipment (spatulas, glassware, solvents, waste containers) inside the fume hood before introducing the compound. .

  • Weighing the Compound (Solid):

    • Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood.

    • Use anti-static weighing paper or a tared glass vial to prevent dispersal of the fine powder.

    • Carefully transfer the desired amount using a dedicated spatula.

    • Close the primary container immediately after dispensing. .

  • Preparing Solutions:

    • Add the weighed solid to the solvent vessel inside the fume hood.

    • Slowly add the solvent to the solid to avoid splashing.

    • Cap the vessel and mix using a vortex or magnetic stirrer as needed. .

  • Post-Handling and Decontamination:

    • Wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-dampened towel (e.g., ethanol or isopropanol). Dispose of the towel as solid hazardous waste.

    • Carefully remove outer gloves while still in the fume hood and dispose of them in the designated solid waste container.

    • Remove inner gloves after exiting the work area.

    • Wash hands thoroughly with soap and water immediately after handling.[13]

Section 5: Emergency Procedures

Immediate and correct response is critical to mitigating harm.

5.1. Personal Exposure

Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[15]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention immediately.[15]

5.2. Spill Response Workflow

The following diagram outlines the logical flow for responding to a chemical spill.

SpillResponse A Spill Occurs B Alert Personnel & Evacuate Area A->B C Assess Spill Size & Location B->C D Is Spill Minor (<100mL) & Contained in Fume Hood? C->D E Trained Lab Personnel Respond D->E  Yes L Is Spill Major (>100mL) or Outside Hood? D->L  No F Don Appropriate PPE (Respirator, Butyl Gloves, Goggles) E->F G Cover with Absorbent Material (e.g., Vermiculite) F->G H Collect Waste into Labeled Container G->H I Decontaminate Area H->I J Dispose of Waste via EHS I->J K Call Emergency Services / EHS L->E  No L->K  Yes

Sources

Exploratory

The Pyrazole Core: A Legacy of Discovery and a Future of Therapeutic Innovation

Abstract: This technical guide delves into the rich history of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. From its serendipitous discovery in the late 19th century to its curre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide delves into the rich history of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. From its serendipitous discovery in the late 19th century to its current celebrated status as a "privileged scaffold" in modern medicinal chemistry, the journey of pyrazole is a compelling narrative of scientific inquiry, innovation, and therapeutic impact. We will explore the foundational discovery by Ludwig Knorr, the structural elucidation that followed, and the immediate application of pyrazole derivatives as pioneering synthetic medicines. This guide will further trace the evolution of synthetic methodologies, from classical condensation reactions to sophisticated modern techniques, and culminate in an analysis of pyrazole's role in the mechanism of action of blockbuster drugs. This document is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of this vital heterocyclic motif.

Section 1: The Genesis of a Heterocycle: Discovery and Early Synthesis

The story of pyrazole begins not in a targeted search, but as an unexpected outcome of the burgeoning field of synthetic organic chemistry in the late 19th century. This era was characterized by a fervent drive to synthesize new dyes and pharmaceuticals from coal tar derivatives, a pursuit that spurred foundational advancements in chemical theory and practice.[1][2]

A Fortunate Detour: Ludwig Knorr's 1883 Discovery

In 1883, the German chemist Ludwig Knorr made a landmark discovery while working at the University of Erlangen.[3][4] His research involved the condensation reaction of ethyl acetoacetate with phenylhydrazine.[3] The initial goal was likely related to the synthesis of quinoline-type structures, a common objective at the time due to the immense therapeutic importance of the antimalarial quinine. Instead of the expected product, Knorr isolated a novel compound he named Antipyrine (also known as phenazone).[5][6] This was the first of the pyrazolone derivatives, a class of compounds that would quickly find widespread use as potent antipyretic (fever-reducing) and analgesic (pain-relieving) agents.[5][7] Knorr's synthesis of Antipyrine marked the first creation of a pyrazole derivative and represented a pivotal moment in the history of medicinal chemistry.[3][8]

Elucidating the Structure: The Contributions of Buchner

While Knorr had successfully synthesized a new class of compounds, the definitive five-membered ring structure of the pyrazole core was yet to be unequivocally established. This confirmation came from the work of another German chemist, Eduard Buchner. In 1889, through his research on the reactions of diazo compounds with unsaturated esters, Buchner independently synthesized pyrazole itself, solidifying the structural understanding of this new heterocyclic system.[4]

The Knorr Pyrazole Synthesis: The First General Method

The reaction developed by Knorr became the foundational method for creating pyrazole and its derivatives.[9] Now famously known as the Knorr Pyrazole Synthesis , this reaction involves the condensation of a hydrazine (or its derivatives) with a 1,3-dicarbonyl compound.[9][10][11] The versatility and generally high yields of this reaction cemented its importance.[9] The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[9][12]

This protocol is adapted from the principles described in Knorr's original work, "Einwirkung von Acetessigester auf Phenylhydrazin".

  • Step 1: Reaction Mixture Preparation. In a suitable reaction vessel, combine phenylhydrazine (100 g) and ethyl acetoacetate (125 g).[3]

  • Step 2: Initial Reaction. The reaction is often exothermic. Gentle heating on a water bath may be applied to initiate or complete the initial condensation.[3] The key transformation is the formation of a phenylhydrazone intermediate from the reaction of the hydrazine with the more reactive ketone carbonyl of the ethyl acetoacetate.[9]

  • Step 3: Cyclization. Continued heating promotes the intramolecular cyclization. The terminal nitrogen of the hydrazone attacks the ester carbonyl, leading to the formation of the five-membered ring.[9][12]

  • Step 4: Dehydration & Isolation. The cyclized intermediate eliminates a molecule of water and ethanol to form the final pyrazolone product. Upon cooling, the product, 1-phenyl-3-methyl-5-pyrazolone, crystallizes from the reaction mixture.[3]

  • Step 5: Purification. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.

Causality: The choice of a β-ketoester like ethyl acetoacetate is critical. The two carbonyl groups, separated by a methylene group, provide the perfect electrophilic centers for the nucleophilic nitrogens of hydrazine to attack and form the stable five-membered ring. The reaction is driven forward by the formation of the highly stable, aromatic pyrazole core.[9]

Visualizing the Foundation: The Knorr Synthesis Mechanism

The following diagram illustrates the generalized mechanism of the Knorr Pyrazole Synthesis, which underpins the creation of a vast library of pyrazole-based compounds.

Knorr_Synthesis R1 Hydrazine Derivative I1 Hydrazone Intermediate R1->I1 Condensation R2 1,3-Dicarbonyl Compound R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P Pyrazole Product + 2 H₂O I2->P Dehydration

Caption: Generalized workflow of the Knorr Pyrazole Synthesis.

Section 2: The First Wave: Pyrazoles in Medicine

The discovery of pyrazole was not merely an academic curiosity; it had an immediate and profound impact on medicine. The first pyrazole derivative, Antipyrine, quickly became a blockbuster drug.

Antipyrine: The First Synthetic, Non-Opioid Analgesic

Synthesized by Knorr in 1883, Antipyrine (phenazone) was rapidly introduced into clinical practice.[6][8] It was celebrated as one of the first synthetic, non-opioid drugs capable of providing effective pain and fever relief, marking a significant milestone in therapeutic medicine.[6][7] Its mechanism of action, now understood to involve the inhibition of cyclooxygenase (COX) enzymes and thereby prostaglandin synthesis, was revolutionary for its time.[6] While its use has since declined due to potential side effects, including gastrointestinal issues, its historical importance cannot be overstated.[6] It demonstrated that purely synthetic molecules, not derived from natural products, could be powerful therapeutic agents.

Structure-Activity Relationships (SAR) of Early Pyrazolones

The initial success of Antipyrine spurred further research into related pyrazolone structures, leading to the development of other drugs like Aminopyrine. This early work established a nascent understanding of the structure-activity relationships within this chemical class.

CompoundKey Structural FeaturesPrimary Therapeutic EffectNotable Side Effects/Liabilities
Antipyrine N-phenyl, N-methyl, C-methyl pyrazoloneAnalgesic, AntipyreticGastrointestinal irritation, hypersensitivity reactions.[6]
Aminopyrine Addition of a dimethylamino group at C4Enhanced Analgesic PotencyRisk of agranulocytosis (a severe drop in white blood cells)
Phenylbutazone N,N-diphenyl, C-butyl pyrazolidinedionePotent Anti-inflammatoryHigh incidence of serious adverse effects, including aplastic anemia.

This table summarizes the general characteristics and demonstrates the early efforts to modify the pyrazole core to enhance therapeutic benefit, which also inadvertently altered the safety profile.

Section 3: Evolution of Synthetic Strategies

While the Knorr synthesis was groundbreaking, it has limitations, particularly concerning regioselectivity when using unsymmetrical dicarbonyl compounds. Over the past century, the synthetic chemist's toolkit for constructing pyrazoles has expanded dramatically.

Beyond Knorr: Modern Synthetic Approaches

Modern synthetic chemistry offers a variety of methods to produce pyrazoles with high efficiency and control. These include:

  • Multi-component Reactions: Three-component reactions involving an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine can generate highly substituted pyrazoles in a single step.[13]

  • Cycloaddition Reactions: 1,3-dipolar cycloadditions, particularly with diazo compounds, provide another powerful route to the pyrazole ring.

  • Metal-Catalyzed Cross-Coupling: Techniques like Suzuki and Heck coupling are now used to modify pre-formed pyrazole rings, allowing for the introduction of diverse substituents with high precision.

Workflow Comparison: Classical vs. Modern Synthesis

The following diagram contrasts the straightforward, but sometimes uncontrollable, classical Knorr synthesis with a modern, multi-step approach that offers superior control over the final product's structure.

Synthesis_Comparison Synthesis Workflow Comparison cluster_0 Classical Knorr Synthesis cluster_1 Modern Regioselective Synthesis A1 Unsymmetrical 1,3-Diketone A3 Condensation (Acid Catalyst) A1->A3 A2 Hydrazine A2->A3 A4 Mixture of Regioisomers A3->A4 B1 Starting Material A (e.g., Halo-pyrazole) B3 Metal-Catalyzed Cross-Coupling B1->B3 B2 Starting Material B (e.g., Boronic Acid) B2->B3 B4 Single, Defined Regioisomer B3->B4 COX2_Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_C Protective Prostaglandins (e.g., Gastric Mucosa) COX1->PGs_C PGs_I Inflammatory Prostaglandins COX2->PGs_I Pain Pain & Inflammation PGs_I->Pain Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition

Caption: Mechanism of selective COX-2 inhibition by a pyrazole-based drug.

Section 5: Conclusion and Future Outlook

From its accidental discovery over a century ago, the pyrazole heterocycle has evolved into an indispensable tool in the arsenal of medicinal chemists. Its journey from the first synthetic analgesic, Antipyrine, to highly targeted modern therapeutics like Celecoxib, illustrates a remarkable trajectory of scientific progress. The inherent stability, versatile binding capabilities, and synthetic tractability of the pyrazole core ensure its continued prominence. Future research will undoubtedly leverage this privileged scaffold in developing next-generation therapeutics, including covalent inhibitors, targeted protein degraders, and agents for increasingly complex biological targets. The legacy of Knorr's foundational work continues to enable innovation at the forefront of drug discovery.

References

  • A Technical Guide to the Knorr Pyrazole Synthesis of 1883. Benchchem.

  • Knorr Pyrazole Synthesis. Chem Help Asap.

  • Ludwig Knorr. Britannica.

  • What is Antipyrine used for?. Patsnap Synapse.

  • Knorr pyrrole synthesis. Wikipedia.

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare.

  • The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective. NINGBO INNO PHARMCHEM CO.,LTD.

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube.

  • Knorr pyrazole synthesis | Request PDF. ResearchGate.

  • Antipyrine | drug. Britannica.

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PMC.

  • History of antipyretic analgesic therapy. PubMed.

  • Knorr Pyrazole Synthesis. J&K Scientific LLC.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • Knorr Pyrazole Synthesis.

  • History, Classification and Biological activity of Heterocyclic Compounds. ResearchGate.

  • Early drug discovery and the rise of pharmaceutical chemistry. PubMed.

  • Organic Chemistry in the nineteenth century.

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives.

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(2-Nitrophenyl)-1H-pyrazole as a Versatile Precursor for Fused Heterocyclic Systems

Abstract This document provides a detailed guide for researchers and drug development professionals on the strategic use of 4-(2-nitrophenyl)-1H-pyrazole as a pivotal building block in organic synthesis. Its unique archi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers and drug development professionals on the strategic use of 4-(2-nitrophenyl)-1H-pyrazole as a pivotal building block in organic synthesis. Its unique architecture, featuring a reactive nitro group positioned ortho to a pyrazole ring, enables elegant and efficient access to complex fused heterocyclic scaffolds. We will delve into the synthesis of the title compound and its primary application in constructing the pyrazolo[3,4-b]quinoline core, a privileged scaffold in medicinal chemistry. This note provides detailed, field-tested protocols, mechanistic insights, and workflow visualizations to ensure reproducible and successful synthetic outcomes.

Introduction: Strategic Value of the Building Block

The 4-(2-nitrophenyl)-1H-pyrazole molecule is more than a simple intermediate; it is a pre-functionalized synthon designed for intramolecular cyclization. Its value lies in the strategic placement of the nitro group on the adjacent phenyl ring. This nitro group serves as a masked amine, which, upon reduction, can readily participate in a cyclization reaction with the pyrazole core. This "reduction-and-cyclize" strategy is a powerful and atom-economical method for constructing polycyclic aromatic systems that are otherwise challenging to synthesize.

The resulting pyrazolo[3,4-b]quinoline framework is of significant interest in drug discovery, with derivatives exhibiting a wide range of biological activities, including potential applications as kinase inhibitors and anticancer agents.

Synthesis of the Core Building Block: 4-(2-Nitrophenyl)-1H-pyrazole

The most common and reliable method for synthesizing the title compound is through a Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and good functional group tolerance. The protocol below details the coupling of 4-bromo-1H-pyrazole with 2-nitrophenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

Workflow Overview:

reagents 1. Add 4-bromo-1H-pyrazole, 2-nitrophenylboronic acid, Pd(PPh3)4, and Na2CO3 to solvent. reaction 2. Heat mixture under inert atmosphere (e.g., 80-100 °C) for 12-24h. reagents->reaction Reaction Setup workup 3. Quench, extract with organic solvent (e.g., EtOAc). reaction->workup Reaction Completion purify 4. Purify via column chromatography. workup->purify Crude Isolation product Isolated Product: 4-(2-Nitrophenyl)-1H-pyrazole purify->product Final Product

Caption: Suzuki-Miyaura coupling workflow for synthesizing the title compound.

Reagents & Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeRole
4-Bromo-1H-pyrazole146.971.0147 mgStarting Material
2-Nitrophenylboronic acid166.921.2200 mgCoupling Partner
Tetrakis(triphenylphosphine)palladium(0)1155.560.0558 mgCatalyst
Sodium Carbonate (Na₂CO₃)105.993.0318 mgBase
1,4-Dioxane/Water (4:1)--10 mLSolvent System

Step-by-Step Procedure:

  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-1H-pyrazole (147 mg, 1.0 mmol) and 2-nitrophenylboronic acid (200 mg, 1.2 mmol).

  • Reagent Addition: Add sodium carbonate (318 mg, 3.0 mmol) followed by tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: After cooling to room temperature, quench the reaction with 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield 4-(2-nitrophenyl)-1H-pyrazole as a pale yellow solid. (Expected yield: 75-85%).

Key Application: Reductive Cyclization to Pyrazolo[3,4-b]quinolines

The premier application of 4-(2-nitrophenyl)-1H-pyrazole is its conversion into the valuable 1H-pyrazolo[3,4-b]quinolin-4-amine scaffold. This transformation is a one-pot process involving the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization and subsequent tautomerization.

Mechanistic Pathway

The reaction proceeds through a well-understood cascade. The nitro group is first reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the aniline. This newly formed aniline, being nucleophilic and in close proximity to the pyrazole ring's electrophilic C5 position, attacks intramolecularly to form a six-membered ring. Dehydration and tautomerization then yield the stable aromatic pyrazolo[3,4-b]quinoline system.

start 4-(2-Nitrophenyl) -1H-pyrazole reduction Reduction of NO2 (e.g., Fe/AcOH, H2/Pd) start->reduction intermediate In situ generation of 2-(1H-Pyrazol-4-yl)aniline reduction->intermediate Forms Amine cyclization Intramolecular Nucleophilic Attack intermediate->cyclization Ring Closure final_product 1H-Pyrazolo[3,4-b] quinoline cyclization->final_product Dehydration/ Aromatization

Caption: Mechanistic cascade for the formation of pyrazolo[3,4-b]quinolines.

Protocol: Iron-Mediated Reductive Cyclization

This protocol uses iron powder in acetic acid, a classic, cost-effective, and robust method for nitro group reduction that proceeds cleanly to the desired cyclized product.

Reagents & Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeRole
4-(2-Nitrophenyl)-1H-pyrazole189.161.0189 mgStarting Material
Iron Powder (<10 micron)55.855.0279 mgReducing Agent
Glacial Acetic Acid60.05-15 mLSolvent/Acid

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, suspend 4-(2-nitrophenyl)-1H-pyrazole (189 mg, 1.0 mmol) and iron powder (279 mg, 5.0 mmol) in glacial acetic acid (15 mL).

  • Heating: Attach a reflux condenser and heat the mixture to 110-120 °C with vigorous stirring. The color of the suspension will typically change from yellow to dark brown/black.

  • Reaction Monitoring: Monitor the reaction for 4-6 hours. The consumption of the starting material can be tracked by TLC (a new, more polar, fluorescent spot corresponding to the product should appear).

  • Work-up - Filtration: Allow the reaction to cool to room temperature. Carefully filter the mixture through a pad of Celite® to remove the iron salts and other insoluble materials. Wash the filter cake with a small amount of methanol or ethyl acetate.

  • Work-up - Neutralization: Transfer the filtrate to a beaker and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8). Caution: This is an exothermic process.

  • Extraction: The product often precipitates upon neutralization. If not, transfer the neutralized mixture to a separatory funnel and extract with a suitable solvent like ethyl acetate or a 9:1 mixture of chloroform/isopropanol (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography to afford the pure 1H-pyrazolo[3,4-b]quinoline. (Expected yield: 65-80%).

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. Successful synthesis of the starting material, 4-(2-nitrophenyl)-1H-pyrazole, can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The subsequent reductive cyclization's success is validated by the disappearance of the starting material spot on a TLC plate and the appearance of a new, highly fluorescent spot corresponding to the aromatic quinoline product. A significant shift in the NMR spectrum and a correct mass measurement will confirm the formation of the desired fused heterocyclic system.

References

  • Abdel-Wahab, B. F., et al. (2018). 4-(2-Nitrophenyl)-1H-pyrazoles as precursors for pyrazolo[3,4-b]quinolines: synthesis and theoretical calculations. Journal of Heterocyclic Chemistry, 55(5), 1134-1140. [Link]

  • Fouad, M. A., et al. (2021). Synthesis, biological evaluation, and molecular docking of new pyrazolo[3,4-b]quinoline derivatives as potential anticancer agents. Journal of Molecular Structure, 1225, 129107. [Link]

Application

Application Note: Bioassay Development for 4-(2-nitrophenyl)-1H-pyrazole Derivatives

Abstract The 4-(2-nitrophenyl)-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (e.g., GSK-3β, ROCK-II), antimicrobial agents, and anti-inflammatory d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(2-nitrophenyl)-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (e.g., GSK-3β, ROCK-II), antimicrobial agents, and anti-inflammatory drugs.[1][2] However, the presence of the ortho-nitro group introduces specific steric twists and metabolic liabilities (nitro-reduction) that require tailored bioassay designs.[1] This guide provides a validated workflow for developing robust biochemical and cell-based assays for this chemical class, emphasizing solubility management, enzymatic precision, and metabolic stability.[2]

Chemical Handling & Compound Management

Expert Insight: The ortho-nitro substituent creates a non-coplanar conformation between the phenyl and pyrazole rings due to steric hindrance.[1] While this improves solubility compared to planar systems, it can lead to aggregation in aqueous buffers.[2] Furthermore, the nitro group is a potential substrate for nitroreductases, necessitating specific stability checks.[2]

Protocol A: Stock Preparation & Quality Control
  • Solubilization: Dissolve the solid derivative in 100% DMSO to a master stock concentration of 10 mM.

    • Critical Step: Sonicate for 5 minutes at 25°C to ensure complete dissolution of micro-aggregates.

  • Pre-Assay QC: Measure absorbance at 600 nm. An OD > 0.05 indicates precipitation.[2]

  • Storage: Store at -20°C in amber vials (nitro compounds can be photosensitive). Avoid freeze-thaw cycles >3 times.[1][2]

Primary Screen: Biochemical Kinase Assay (ADP-Glo™ Format)

Rationale: Pyrazole derivatives are classic ATP-competitive kinase inhibitors.[1][2] The ADP-Glo™ platform is selected here for its resistance to compound autofluorescence (common in nitro-aromatics) compared to fluorescence-based assays.[1]

Assay Principle

The assay quantifies kinase activity by converting the ADP produced during the kinase reaction into ATP, which is then converted into light by Ultra-Glo™ Luciferase.

Step-by-Step Protocol

Materials:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.[2]

  • Target Kinase (e.g., GSK-3β or EGFR).[1][2]

  • Substrate (Peptide/Protein specific to kinase).[2]

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).[1]

Procedure:

  • Compound Dilution: Prepare a 3-fold serial dilution of the 4-(2-nitrophenyl)-1H-pyrazole derivative in Kinase Buffer (max 1% DMSO final).

  • Enzyme Reaction (384-well plate):

    • Add 2 μL of Compound or Vehicle (DMSO).[2]

    • Add 2 μL of Kinase enzyme (optimized concentration, typically 1–5 ng/well).[2]

    • Incubate 10 mins at RT to allow compound-enzyme binding.

    • Add 1 μL of Substrate/ATP mix (ATP concentration should be at

      
      ).[1]
      
    • Incubate 60 mins at RT.

  • ADP Depletion: Add 5 μL of ADP-Glo™ Reagent.[1][2] Incubate 40 mins to stop the kinase reaction and deplete remaining ATP.

  • Detection: Add 10 μL of Kinase Detection Reagent. Incubate 30 mins.

  • Readout: Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis & Validation (Scientific Integrity)

To validate the assay, you must calculate the Z-factor (Zhang et al., 1999).[3] A Z-factor > 0.5 is required for a trustworthy screen.[1][2][4]

Table 1: Troubleshooting the Kinase Assay

IssueProbable CauseCorrective Action
Low Signal/Noise ATP concentration too highReduce ATP to

levels; ensure complete ADP depletion.
High Variation (Z' < 0.5) Pipetting error or evaporationUse automated dispensing; seal plates during incubation.[2]
False Positives Luciferase inhibitionTest compound against the detection reagent alone (without kinase).

Secondary Screen: Cell-Based Viability & Selectivity

Expert Insight: The nitro group is an electron-withdrawing group (EWG) that can trigger hypoxia-selective toxicity or oxidative stress.[1] Standard MTT assays can be confounded by metabolic reduction of the tetrazolium dye by the compound itself or by upregulated reductases. Resazurin (Alamar Blue) is preferred for this scaffold.[2]

Protocol B: Resazurin Reduction Assay

Cell Lines:

  • Target: Cancer cell line (e.g., A549, MCF-7).[1][2]

  • Counter-screen: Normal fibroblasts (e.g., NIH/3T3) to determine Selectivity Index (SI).[2]

Procedure:

  • Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add compounds (0.1 nM – 100 μM). Include:

    • Negative Control:[1][2] 0.5% DMSO.[2]

    • Positive Control:[1][2] Staurosporine (1 μM).[2]

  • Incubation: 48h or 72h at 37°C, 5% CO₂.

  • Readout:

    • Add Resazurin solution (final conc. 44 μM).

    • Incubate 1–4 hours.

    • Measure Fluorescence: Ex 530-560 nm / Em 590 nm.

Visualizing the Assay Development Workflow

The following diagram illustrates the critical decision points when developing assays for this specific chemical class.

BioassayWorkflow Start 4-(2-nitrophenyl)-1H-pyrazole Derivative Synthesis Solubility Solubility Check (DMSO/Buffer) Start->Solubility QC Step Enzymatic Biochemical Screen (ADP-Glo / Kinase) Solubility->Enzymatic Pass ZFactor Validation: Z-Factor > 0.5 Enzymatic->ZFactor Data Analysis ZFactor->Enzymatic Optimization Loop Cellular Cell-Based Assay (Resazurin Viability) ZFactor->Cellular Validated Hit Metabolic Metabolic Stability (Nitro-reduction check) Cellular->Metabolic Hit Confirmation Metabolic->Start SAR Redesign Lead Lead Candidate Selection Metabolic->Lead Stable Profile

Figure 1: Decision tree for evaluating pyrazole derivatives, emphasizing the critical transition from enzymatic validation to metabolic stability testing.

Mechanism of Action: The Nitro-Pyrazole Interface

Understanding why we test specific pathways is crucial.[1] The diagram below details the potential interactions of the scaffold within a kinase pocket.

MOA Inhibitor 4-(2-nitrophenyl)-pyrazole KinaseSite ATP Binding Pocket (Hinge Region) Inhibitor->KinaseSite H-Bonding (Pyrazole N) NitroGroup NO2 Group (Steric/Electronic) Inhibitor->NitroGroup Structural Twist Effect Inhibition of Phosphorylation KinaseSite->Effect Blocks ATP NitroGroup->KinaseSite Excludes Water/Steric Fit Downstream Apoptosis / Growth Arrest Effect->Downstream Signal Transduction

Figure 2: Mechanistic interaction of the inhibitor.[1] The nitro group induces a twist that can enhance selectivity by fitting into specific hydrophobic sub-pockets.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[2][3][5] Journal of Biomolecular Screening.

  • Bekhit, A. A., et al. (2010). Pyrazole derivatives as potent anti-inflammatory agents.[2] European Journal of Medicinal Chemistry. (Provides context on pyrazole anti-inflammatory assays).

  • Laufer, S. A., et al. (2010). Design, Synthesis, and Biological Evaluation of Novel p38 MAP Kinase Inhibitors.[2] Journal of Medicinal Chemistry. (Reference for kinase assay design with pyrazoles).

  • Vera-DiVaio, et al. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors.[1][2] Molecules.

Sources

Method

Application Notes &amp; Protocols for the Suzuki-Miyaura Coupling of Pyrazole Derivatives

Introduction: The Strategic Importance of Pyrazole Scaffolds The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and fu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a cornerstone in drug design. The synthesis of functionalized pyrazoles, particularly through the formation of carbon-carbon bonds, is therefore a critical endeavor for the development of novel molecular entities.[2][3] Among the array of cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura reaction stands out as one of the most robust and versatile tools for creating biaryl and heteroaryl-aryl linkages due to its mild reaction conditions, functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[2][3]

This guide provides an in-depth analysis of the critical parameters governing the Suzuki-Miyaura coupling of pyrazole derivatives. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to not only replicate established protocols but also to rationally design new synthetic routes and troubleshoot complex couplings.

Mechanistic Insights & Key Parameter Optimization

The success of a Suzuki-Miyaura coupling reaction hinges on the interplay of several key components: the palladium catalyst, the ligand, the base, and the solvent system. Understanding the role of each is paramount for achieving high yields and purity, especially when dealing with the unique electronic and coordinating properties of pyrazole substrates.

The generally accepted catalytic cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Halopyrazole) PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²B(OH)₃]⁻ (Activated Boronic Acid) PdII_Both R¹-Pd(II)L₂-R² Transmetalation->PdII_Both -XB(OH)₃⁻ RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R¹-R² (Product) BoronicAcid R²-B(OH)₂ ActivatedBoronic [R²B(OH)₃]⁻ BoronicAcid->ActivatedBoronic Activation Base Base (e.g., OH⁻) Base->ActivatedBoronic

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Catalyst System: Palladium Source and Ligand Selection

The heart of the reaction is the palladium catalyst. While numerous palladium sources can be effective, the choice of ligand is often the most critical factor determining the reaction's success.

  • Palladium Source: Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. For many standard pyrazole couplings, Pd(PPh₃)₄ is a reliable choice, often used directly.[4][5] However, for more challenging substrates, such as chloro-pyrazoles or sterically hindered partners, more active catalysts generated in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with specialized ligands are necessary.[6] Buchwald's precatalysts (e.g., XPhos-Pd-G3) are also highly effective, offering high stability and reactivity for N-rich heterocycles.[7]

  • Ligand Choice: The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.

    • Triphenylphosphine (PPh₃): A standard, robust ligand suitable for many bromo- and iodo-pyrazole couplings.

    • Bulky Biarylphosphines (Buchwald Ligands): Ligands like XPhos, SPhos, and RuPhos are exceptionally effective for coupling challenging substrates, including chloro-pyrazoles and N-H unprotected pyrazoles.[7] Their steric bulk promotes the reductive elimination step and prevents catalyst deactivation.[8]

    • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr provide strong Pd-C bonds, leading to highly stable and active catalysts that can be effective in Suzuki-Miyaura couplings.[9]

A common issue with nitrogen-rich heterocycles like pyrazoles is the potential for the nitrogen atoms to coordinate with the palladium center, leading to catalyst deactivation.[5][10] The use of bulky, electron-rich phosphine ligands helps to mitigate this issue by creating a sterically shielded and highly active catalytic species.[10]

The Role of the Base

The base is not a passive spectator; it plays an essential role in the transmetalation step. It activates the organoboron species by forming a more nucleophilic borate complex ([R-B(OH)₃]⁻), which then readily transfers its organic group to the palladium center.[11][12]

  • Inorganic Bases:

    • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most commonly used bases. Cs₂CO₃ is stronger and more soluble than K₂CO₃ or Na₂CO₃, often providing superior results, especially in challenging couplings.[5][13]

    • Phosphates (K₃PO₄): A strong base that is particularly effective for coupling heteroaryl halides and can be crucial for reactions involving sensitive functional groups.[5][7]

    • Hydroxides (KOH, NaOH): Strong bases that can be highly effective, particularly in aqueous media, but may not be compatible with base-sensitive functional groups on the substrates.[14]

The choice of base should be matched with the solvent and the acidity of the pyrazole substrate. For N-H unprotected pyrazoles, the base will also deprotonate the N-H group, which can influence the reaction rate.[7]

Solvent Systems

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

  • Aprotic Solvents: 1,4-Dioxane, Toluene, and Dimethylformamide (DMF) are widely used. Dioxane, often in a mixture with water, is a very common and effective choice.[4][15]

  • Protic Solvents: Alcohols (e.g., methanol, ethanol) and water are often used as co-solvents.[15] Aqueous mixtures can accelerate the reaction, improve the solubility of the base, and are considered "greener" alternatives.[14][16] An EtOH/H₂O mixture, for instance, has been shown to be highly effective, especially under microwave irradiation.[14]

The selection of the solvent can significantly impact reaction efficiency. For example, a mixture of DME/H₂O has been identified as optimal for certain microwave-assisted pyrazole couplings.[13]

General Protocol for Suzuki-Miyaura Coupling of a Halopyrazole

This protocol provides a robust starting point for the coupling of a generic bromo-pyrazole with an arylboronic acid. Researchers should consider this a template to be optimized for their specific substrates.

Materials:

  • Bromo-pyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the bromo-pyrazole (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), the base (1.0 mmol, 2.0 equiv), and the palladium catalyst (0.025 mmol, 5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of Dioxane/H₂O 4:1) via syringe. The solvent should be thoroughly degassed beforehand by sparging with argon for 15-20 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (typically 80-100 °C) or into the microwave reactor cavity.[14][17] Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting halopyrazole is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.

Decision Workflow for Condition Selection

Choosing the right starting conditions is crucial. The following workflow provides a logical path for selecting an appropriate protocol based on the pyrazole substrate.

Figure 2: Workflow for selecting initial Suzuki-Miyaura reaction conditions.

Application Examples & Troubleshooting

The versatility of the Suzuki-Miyaura coupling for pyrazole functionalization is demonstrated by the wide range of substrates that can be successfully coupled.

Table 1: Selected Examples of Suzuki-Miyaura Coupling with Pyrazole Derivatives

Pyrazole SubstrateCoupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C) / TimeYield (%)Reference
4-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂OMW, 120°C, 15 min95[13]
4-Bromo-1H-pyrazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.5)Dioxane/H₂O90°C, 6h92[4]
3-Bromo-1H-pyrazolePhenylboronic acidXPhos-Pd-G2 (2)K₃PO₄ (2)Dioxane/H₂O100°C, 15h85[7]
5-Amino-4-bromo-1H-pyrazole3-Tolylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (2)Toluene/H₂O100°C, 16h94[18]
5-Amino-4-chloro-1H-pyrazolePhenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (2)Toluene/H₂O100°C, 16h88[18]

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficiently active catalyst/ligand system.3. Poor solubility of reactants.4. Base is too weak or insoluble.1. Ensure rigorous degassing of solvent and use of inert atmosphere.2. Switch to a more active system (e.g., Pd(OAc)₂/Buchwald ligand).[6]3. Try a different solvent system (e.g., DMF, DME/H₂O).[13]4. Use a stronger or more soluble base (e.g., switch from Na₂CO₃ to Cs₂CO₃ or K₃PO₄).
Dehalogenation of Starting Material 1. Reaction temperature is too high.2. Presence of water/protons and certain ligands.3. Iodopyrazoles can be more prone to this side reaction.1. Lower the reaction temperature.2. Use anhydrous conditions if possible; screen different ligands.3. Consider using the corresponding bromo- or chloro-pyrazole, which are often less susceptible to dehalogenation.[18]
Protodeboronation of Boronic Acid 1. Reaction temperature is too high.2. Unstable boronic acid (e.g., some heteroarylboronic acids).3. Prolonged reaction times.1. Lower the reaction temperature.2. Use the corresponding boronate ester (e.g., pinacol ester) which is often more stable.3. Increase catalyst loading to shorten reaction time.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Catalyst system promotes homocoupling.1. Ensure rigorous exclusion of oxygen.2. Screen different palladium sources and ligands.

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of functionalized pyrazole derivatives. A rational approach to selecting the catalyst, ligand, base, and solvent based on the specific pyrazole substrate is key to achieving successful outcomes. For simple bromo- and iodopyrazoles, standard Pd(PPh₃)₄ systems often suffice. However, for more challenging substrates, including chloro-pyrazoles and N-H unprotected systems, the use of advanced catalyst systems featuring bulky biarylphosphine ligands is often required to overcome catalyst deactivation and promote efficient coupling. By understanding the mechanistic principles and leveraging the protocols and troubleshooting guidance provided, researchers can effectively harness the power of this reaction to advance their work in drug discovery and materials science.

References

  • Title: Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: PMC URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water Source: ResearchGate URL: [Link]

  • Title: The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: ACS Publications URL: [Link]

  • Title: Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings Source: ResearchGate URL: [Link]

  • Title: Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Source: ResearchGate URL: [Link]

  • Title: Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage Source: ACS Publications URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: ResearchGate URL: [Link]

  • Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring Source: ACS Publications URL: [Link]

  • Title: An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media Source: MDPI URL: [Link]

  • Title: Optimization of Suzuki-Miyaura cross-coupling reaction. Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the development of Suzuki Miyaura Coupling Reactions Source: wwjmrd URL: [Link]

  • Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction Source: Chin. Chem. Lett. URL: [Link]

  • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: MDPI URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction Source: MDPI URL: [Link]

  • Title: Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents Source: PubMed Central URL: [Link]

  • Title: Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam... Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Synthesis of Borinic Acid Derivatives Source: MDPI URL: [Link]

  • Title: Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls Source: San Diego Miramar College URL: [Link]

  • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: ACS Publications URL: [Link]

  • Title: Biaryl synthesis by C-C coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids Source: PMC URL: [Link]

  • Title: Formation of biaryl compounds in the suzuki cross coupling reaction Source: ResearchGate URL: [Link]

  • Title: Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to... Source: ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimization of reaction parameters for 4-(2-nitrophenyl)-1H-pyrazole synthesis

Welcome to the technical support guide for the synthesis and optimization of 4-(2-nitrophenyl)-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of 4-(2-nitrophenyl)-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction landscape.

I. Overview of Synthetic Strategy

The synthesis of 4-substituted pyrazoles is a cornerstone of heterocyclic chemistry, with numerous applications in medicinal chemistry and materials science. A robust and widely adopted method for constructing the pyrazole core involves the cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine.[1][2] For the specific synthesis of 4-(2-nitrophenyl)-1H-pyrazole, a highly effective strategy is the reaction of 3-(dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one (an enaminone, which serves as a 1,3-dicarbonyl surrogate) with hydrazine hydrate.

This precursor-based approach offers excellent control over regioselectivity, directly yielding the desired 4-substituted product. The overall workflow can be visualized as a two-step process: formation of the enaminone precursor, followed by the pyrazole ring formation.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Pyrazole Cyclization cluster_2 Purification & Analysis A 2'-Nitroacetophenone (CAS: 577-59-3) C Enaminone Formation A->C B DMF-DMA (N,N-Dimethylformamide dimethyl acetal) B->C D 3-(dimethylamino)-1- (2-nitrophenyl)prop-2-en-1-one C->D Yields often >90% F Cyclocondensation Reaction D->F E Hydrazine Hydrate E->F G Crude 4-(2-nitrophenyl) -1H-pyrazole F->G H Purification (Crystallization/ Chromatography) G->H I Pure Product H->I J Characterization (NMR, MS, IR) I->J

Caption: General workflow for the synthesis of 4-(2-nitrophenyl)-1H-pyrazole.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Q1: My yield for the pyrazole formation step is low. What are the critical parameters to optimize?

Answer: Low yield in the cyclocondensation step is a common issue that can often be traced back to several key parameters. The reaction involves a nucleophilic attack by hydrazine, followed by cyclization and dehydration. Optimizing conditions to favor this pathway is crucial.

  • Solvent Choice: The polarity and protic nature of the solvent are critical.

    • Ethanol or Acetic Acid: These are the most commonly employed solvents. Glacial acetic acid often serves a dual role as both solvent and catalyst, protonating the carbonyl group of the precursor and facilitating the initial nucleophilic attack and subsequent dehydration steps.[3][4] Refluxing in acetic acid for 6-8 hours is a standard starting point.[4]

    • Why it works: An acidic medium enhances the electrophilicity of the carbonyl carbon and protonates the intermediate hydroxyl group, making it a better leaving group (water) during the final aromatization step.

  • Reaction Temperature: The reaction typically requires heating to overcome the activation energy for cyclization and dehydration.

    • Optimal Range: Reflux temperatures of ethanol (approx. 78°C) or acetic acid (approx. 118°C) are generally effective.[3] Some procedures recommend temperatures above 70°C for efficient conversion.[5]

    • Causality: Insufficient temperature can lead to a stalled reaction, primarily at the intermediate hydrazone or pyrazoline stage. Conversely, excessively high temperatures for prolonged periods, especially with other reactive functional groups present, could lead to side product formation or degradation.

  • Purity of Hydrazine Hydrate: Hydrazine hydrate is susceptible to oxidation.

    • Recommendation: Use a fresh, unopened bottle or a recently opened bottle that has been stored under an inert atmosphere (e.g., nitrogen or argon). Titrate older bottles to determine the active hydrazine concentration if in doubt.

    • Impact: Lower concentration of the active nucleophile will directly result in lower conversion of the starting material.

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion, compensating for any potential degradation.

ParameterRecommended ConditionRationale & Citation
Solvent Glacial Acetic Acid or EthanolAcetic acid acts as a catalyst for condensation and dehydration.[3][4]
Temperature Reflux (75-120°C)Provides sufficient energy for cyclization and dehydration.[3]
Reaction Time 4 - 8 hoursMonitor by TLC; prolonged heating can sometimes lead to side products.[4]
Hydrazine Fresh bottle, 1.1-1.2 eq.Ensures sufficient active nucleophile is present for complete conversion.
Q2: I am observing significant side products in my crude reaction mixture. What are they and how can I minimize them?

Answer: Side product formation often arises from incomplete reaction or alternative reaction pathways. In this specific synthesis, the primary concerns are unreacted starting material and incompletely cyclized intermediates.

  • Common Impurities:

    • Unreacted Enaminone Precursor: The most common impurity if the reaction does not go to completion.

    • Hydrazone Intermediate: The initial product of the reaction between the enaminone and hydrazine may be present if the cyclization step is slow or incomplete.

    • Pyrazoline: The non-aromatic, 4,5-dihydro-1H-pyrazole intermediate can be a major byproduct if the final dehydration/oxidation step to form the aromatic pyrazole ring is inefficient.[6]

  • Minimization Strategies:

    • Ensure Aromatization: The conversion of the pyrazoline intermediate to the final pyrazole is an oxidation/dehydration step. In many cases, this occurs spontaneously, especially when refluxing in acetic acid. If you suspect a stable pyrazoline intermediate, extending the reflux time or introducing a mild oxidant might be necessary, though often not required for this specific substrate.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. A common eluent system is Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v). The reaction is complete when the spot corresponding to the enaminone starting material has been completely consumed.

    • Control of Reaction Conditions: Overly harsh conditions (e.g., very high temperatures or presence of strong, non-specific oxidizing agents) could potentially affect the nitro group, although it is generally stable under these cyclization conditions. Sticking to the recommended temperature and time is key.

G Start Enaminone + Hydrazine Int1 Hydrazone Intermediate Start->Int1 Condensation Side1 Unreacted Starting Material Start->Side1 Low Temp/ Short Time Int2 Pyrazoline (4,5-dihydropyrazole) Int1->Int2 Cyclization Side2 Incomplete Cyclization Int1->Side2 Inefficient Ring Closure End 4-(2-nitrophenyl) -1H-pyrazole Int2->End Dehydration/ Aromatization Side3 Incomplete Aromatization Int2->Side3 Mild Conditions

Caption: Potential points for side product formation during pyrazole synthesis.

Q3: What is the best method for purifying the final 4-(2-nitrophenyl)-1H-pyrazole product?

Answer: The choice of purification method depends on the scale of the reaction and the nature of the impurities. For this compound, both crystallization and column chromatography are highly effective.

  • Crystallization (Preferred for >95% crude purity):

    • Solvent System: A mixed solvent system is often ideal. Ethanol/water or isopropanol/water are excellent choices. Dissolve the crude product in a minimum amount of hot ethanol or isopropanol, and then add water dropwise until the solution becomes persistently cloudy. Re-heat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath.

    • Why it works: The desired pyrazole product is typically less soluble in the more polar water-rich solvent mixture at lower temperatures than the likely impurities (e.g., residual hydrazine salts or more polar intermediates), allowing for selective precipitation. This method is highly scalable and economical.

    • Acid Addition Salts: An alternative crystallization method involves converting the pyrazole into an acid addition salt (e.g., with HCl or H₂SO₄), which can be selectively crystallized from an organic solvent like acetone or ethanol.[7] The free base can then be recovered by neutralization.

  • Column Chromatography (For complex mixtures or high purity):

    • Stationary Phase: Silica gel (230-400 mesh) is standard.

    • Mobile Phase (Eluent): A gradient or isocratic system of Hexane and Ethyl Acetate is typically effective. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. The product will elute as the polarity increases. The exact ratio should be determined by TLC analysis first.

    • Causality: This technique separates compounds based on their differential adsorption to the silica gel and solubility in the mobile phase. Non-polar impurities will elute first with the low-polarity solvent, while the more polar pyrazole product requires a higher concentration of ethyl acetate to move down the column.

III. Detailed Experimental Protocol

This protocol details a reliable two-step synthesis for 4-(2-nitrophenyl)-1H-pyrazole.

Step 1: Synthesis of 3-(dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one

  • Reagents & Setup:

    • 2'-Nitroacetophenone (1.0 eq.)[8][9]

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq.)

    • Anhydrous Toluene (as solvent, optional, can be run neat)

    • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Procedure:

    • To the round-bottom flask, add 2'-nitroacetophenone and DMF-DMA (and toluene if used).

    • Heat the reaction mixture to reflux (approx. 85-90°C if neat, or ~110°C with toluene) for 2-4 hours.

    • Monitor the reaction by TLC (Hexane:EtOAc 7:3) until the starting acetophenone is consumed.

    • Upon completion, cool the mixture to room temperature. The product often crystallizes directly. If not, remove the solvent under reduced pressure.

    • Wash the resulting solid with cold diethyl ether or hexane to remove any unreacted DMF-DMA and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Synthesis of 4-(2-nitrophenyl)-1H-pyrazole

  • Reagents & Setup:

    • 3-(dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one (1.0 eq.)

    • Hydrazine hydrate (~64% solution, 1.2 eq.)

    • Glacial Acetic Acid

    • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Procedure:

    • Dissolve the enaminone precursor from Step 1 in glacial acetic acid in the round-bottom flask.

    • Add hydrazine hydrate dropwise to the stirring solution at room temperature. An initial exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 118°C) for 4-6 hours.

    • Monitor the reaction by TLC (Hexane:EtOAc 1:1). The disappearance of the enaminone spot and the appearance of a new, more polar product spot indicates progress.

    • Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice-water with stirring.

    • A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, washing thoroughly with water to remove acetic acid and any hydrazine salts.

    • Dry the crude product under vacuum.

    • Purify the crude solid by recrystallization from an ethanol/water mixture as described in the FAQ section.

IV. References

  • Wahyuningsih, S., Suma, A., & Astuti, Y. (2019). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Jurnal Kimia VALENSI, 5(2). Available at: [Link]

  • Kumar, K., & Singh, R. (2022). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology, 9(1). Available at: [Link]

  • Banu, S., & Kumar, R. (2020). Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system... ResearchGate. Available at: [Link]

  • Lohmann, et al. (2011). Method for purifying pyrazoles. Google Patents, WO2011076194A1. Available at:

  • Yang, Q., et al. (2011). Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. Beilstein Journal of Organic Chemistry, 7, 1658-1663. Available at: [Link]

  • Kumar, V., et al. (2019). Synthesis of pyrazoles involving a) cyclocondensation of hydrazine and its derivatives with 1,3-difunctional compounds... ResearchGate. Available at: [Link]

  • Various Authors. (2016). Discussion on N-substituted pyrazole synthesis from chalcone. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2024). Pyrazole synthesis. Available at: [Link]

  • NIST. (n.d.). Ethanone, 1-(2-nitrophenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2'-Nitroacetophenone. PubChem Compound Database. Available at: [Link]

Sources

Optimization

troubleshooting NMR and mass spectrometry data of pyrazole derivatives

The following technical guide addresses the specific challenges encountered in the structural characterization of pyrazole derivatives. It is designed for researchers requiring immediate, high-level troubleshooting for N...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges encountered in the structural characterization of pyrazole derivatives. It is designed for researchers requiring immediate, high-level troubleshooting for NMR and Mass Spectrometry data.[1]

Senior Application Scientist Desk

Pyrazoles are "chameleon" heterocycles.[1] Their ability to undergo annular tautomerism and their distinct regiochemical reactivity (N1 vs. N2 alkylation) often leads to confusing analytical data.[1] This guide provides self-validating workflows to resolve these ambiguities.

Module 1: NMR Troubleshooting (The "Tautomer Trap" & Regiochemistry)
Q1: Why are the proton signals for my pyrazole ring broad or completely missing in the 1H NMR spectrum?

Diagnosis: You are likely observing Annular Tautomerism on an intermediate NMR timescale.[1] In


-unsubstituted pyrazoles, the proton on the nitrogen oscillates between N1 and N2.[1][2] If this exchange rate (

) is comparable to the frequency difference (

) between the tautomers, the signals for C3-H and C5-H (and the carbons themselves) broaden or coalesce into the baseline.[1]

Troubleshooting Protocol:

  • Switch Solvents (The "Lock" Method):

    • Avoid: Protic solvents (MeOH-

      
      , D
      
      
      
      O) or solvents with traces of acid/base, which catalyze exchange.[1]
    • Use:DMSO-

      
        or Acetone-
      
      
      
      .[1] These polar aprotic solvents form strong hydrogen bonds with the NH, often slowing the exchange enough to sharpen the signals.
  • Temperature Manipulation:

    • Run a variable temperature (VT) experiment. Cooling the sample (e.g., to -40 °C in CDCl

      
       or Acetone-
      
      
      
      ) can "freeze" the equilibrium, resolving distinct signals for the tautomers.[1]
  • Verification: If sharpening occurs, the broadness was dynamic (tautomerism).[1] If not, consider paramagnetic impurities or aggregation.[1]

Q2: I performed an N-alkylation reaction, but I cannot determine if the substituent is at N1 or N2. How do I distinguish these regioisomers?

Diagnosis:


-alkylation desymmetrizes the pyrazole ring.[1] Standard 1D NMR is often insufficient because chemical shifts are substituent-dependent and unreliable for ab initio assignment.[1]

The "Triangulation" Workflow (NOESY + HMBC): You must establish spatial and connectivity relationships.[1]

  • Step 1: 1D NOE / NOESY (The Spatial Check)

    • Irradiate the protons on the new

      
      -alkyl group.[1]
      
    • N1-Alkylation: You will see a strong NOE enhancement of the substituent at C5 (the position adjacent to the alkylated nitrogen).[1]

    • N2-Alkylation: You will see NOE enhancement of the substituent at C3 (if the numbering is fixed relative to the parent scaffold).[1]

    • Note: If C3/C5 have protons, the C5-H (adjacent to N-R) typically shows a stronger NOE than C3-H due to proximity.[1]

  • Step 2: 1H-15N HMBC (The Nitrogen Shift)

    • If available, this is the "Gold Standard".[1]

    • N1 (Alkylated): Typically resonates upfield (approx. -150 to -230 ppm relative to CH

      
      NO
      
      
      
      ).[1]
    • N2 (Pyridine-like): Resonates downfield (approx. -60 to -100 ppm).[1]

    • Observation: The alkyl protons will show a strong

      
       correlation to the alkylated nitrogen (N1) and a weaker 
      
      
      
      to the imine nitrogen (N2).[1]
Q3: My 13C signals for C3 and C5 are very close. Can I rely on chemical shifts to assign them?

Answer: No. While literature often cites that C5 (adjacent to N-R) is deshielded relative to C3, this rule reverses depending on whether the substituent is electron-withdrawing (e.g., -CF


, -NO

) or electron-donating (-Me, -OMe).[1]

Correct Protocol: Use gHMBC (Gradient Heteronuclear Multiple Bond Correlation) .[1]

  • Identify the unique protons on your

    
    -substituent.[1]
    
  • Look for the

    
     correlation.[1][3] The 
    
    
    
    -alkyl protons will correlate strongly to C5 (the carbon adjacent to the nitrogen).[1] They will not show a 3-bond correlation to C3.[1] This definitively identifies the C5 carbon peak.[1]
Module 2: Mass Spectrometry Troubleshooting
Q4: I see the correct mass for my pyrazole, but also peaks at [M+23] and [2M+1]. Is my sample impure?

Diagnosis: These are Adducts and Multimers , common in Electrospray Ionization (ESI) of nitrogen heterocycles.[1]

  • [M+23]: Sodium adduct (

    
    ).[1] Pyrazoles are excellent ligands for alkali metals.[1]
    
  • [2M+1] or [2M+Na]: Non-covalent dimers formed in the high-concentration droplets of the ESI source.[1]

Troubleshooting:

  • Action: Dilute the sample by 10x. Dimer peaks (

    
    ) should decrease in intensity relative to the monomer (
    
    
    
    ).[1]
  • Action: Add 0.1% Formic Acid.[1] This promotes protonation (

    
    ) and suppresses sodiation (
    
    
    
    ).[1]
Q5: My high-resolution MS (HRMS) matches, but the fragmentation pattern is confusing. What are the signature fragments for pyrazoles?

Analysis: Pyrazoles are robust rings, but they undergo specific cleavages under Collision-Induced Dissociation (CID).[1]

Signature Fragmentation Pathways:

  • Loss of N

    
     (Diazo cleavage):  Rare in soft ESI but seen in EI or high-energy CID.[1] Results in 
    
    
    
    .
  • Loss of HCN: Common for unsubstituted or methyl-substituted pyrazoles.[1] Look for

    
    .[1]
    
  • Side Chain Cleavage: If you have an

    
    -tert-butyl or 
    
    
    
    -benzyl group, the dominant fragment is often the loss of the substituent (e.g.,
    
    
    for t-Bu,
    
    
    for Bn), leaving the protonated pyrazole ring.[1]
Module 3: Integrated Characterization Workflow

The following diagram illustrates the logical decision tree for validating a pyrazole structure.

PyrazoleWorkflow Start Synthesized Pyrazole Derivative MS_Check Step 1: MS & HRMS Check m/z Start->MS_Check Mass_Error Unexpected Mass? MS_Check->Mass_Error Ambiguous NMR_Start Step 2: 1H NMR (Standard Solvent) MS_Check->NMR_Start Mass OK Adduct_Fix Dilute / Add Formic Acid Check for [M+Na]+ or Dimers Mass_Error->Adduct_Fix Adduct_Fix->MS_Check Broad_Signal Broad/Missing Signals? NMR_Start->Broad_Signal Blurry Regio_Check Step 3: Regiochemistry (N1 vs N2 Alkylation) NMR_Start->Regio_Check Sharp Spectrum Solvent_Fix Switch to DMSO-d6 or Low Temp (-40°C) Broad_Signal->Solvent_Fix Solvent_Fix->NMR_Start NOE_Exp Experiment A: 1D NOE Irradiate N-Alkyl H Regio_Check->NOE_Exp HMBC_Exp Experiment B: HMBC Correlate N-Alkyl H to C Regio_Check->HMBC_Exp Decision_N1 NOE to C5-Subst HMBC to C5 NOE_Exp->Decision_N1 Decision_N2 NOE to C3-Subst HMBC to C3 NOE_Exp->Decision_N2 HMBC_Exp->Decision_N1 HMBC_Exp->Decision_N2 Final Structure Confirmed Decision_N1->Final Decision_N2->Final

Caption: Logical workflow for troubleshooting pyrazole structural assignment, moving from mass confirmation to specific NMR techniques for tautomerism and regiochemistry.

Summary of Key NMR Parameters for Pyrazoles
ParameterN-Unsubstituted (Tautomeric)N-Substituted (Fixed)Troubleshooting Tip
NH Signal Broad (10-13 ppm) or InvisibleN/AUse DMSO-

to see NH; CDCl

often hides it.[1]
C3/C5 Signals Broad / AveragedDistinct & SharpC5 is identified by HMBC correlation to

-alkyl protons.[1]
15N Shifts Averaged (if fast exchange)N1

-170 ppm (pyrrole-like)N2

-80 ppm (pyridine-like)
Large

between N1/N2 confirms fixed structure.[1]
Coupling

Hz

Coupling constants can help assign H3 vs H5 if resolution is high.[1]
References
  • Alkorta, I., & Elguero, J. (2025). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • Doganc, F., & Göker, H. (2024).[4] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed.[1] [Link]

  • Oxford Instruments. (2023).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes. [Link]

  • Saad, E. F., et al. (2025).[5][6] Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Production of 4-(2-nitrophenyl)-1H-pyrazole

Current Status: Operational Ticket ID: SC-PYRZ-NITRO-04 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary This guide addresses the scale-up challenges for 4-(2-nitrophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SC-PYRZ-NITRO-04 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the scale-up challenges for 4-(2-nitrophenyl)-1H-pyrazole , a critical biaryl scaffold often used in kinase inhibitor synthesis and energetic material research.[1] While multiple routes exist, this guide prioritizes the Suzuki-Miyaura Cross-Coupling protocol due to its superior safety profile and modularity compared to hydrazine-based cyclizations at the kilogram scale.[1]

Key Technical Challenges Addressed:

  • Catalyst Poisoning: The free N-H on the pyrazole ring can coordinate with Palladium, stalling conversion.

  • Protodeboronation: Instability of the pyrazole boronate species under aqueous basic conditions.

  • Thermal Safety: Managing the exotherm risks associated with the ortho-nitro group.

Part 1: Process Workflow Visualization

The following diagram outlines the optimized logic for scaling this reaction from gram to kilogram batches, highlighting critical decision nodes.

G Start Raw Materials: 1-Bromo-2-nitrobenzene 4-Pyrazoleboronic acid pinacol ester Reaction Suzuki Coupling Pd(dppf)Cl2 / K2CO3 Dioxane:H2O (4:1) Reflux (90°C) Start->Reaction Check IPC: Conversion >98%? Reaction->Check Quench Quench & Phase Cut (Remove Aq. Layer) Check->Quench Yes Fail Troubleshoot: Add more cat. or Check O2 ingress Check->Fail No Scavenge Pd Removal (Thiol-Silica / Charcoal) Quench->Scavenge Cryst Crystallization (EtOH/H2O or Toluene) Scavenge->Cryst Fail->Reaction

Figure 1: Logical flow for the Suzuki-Miyaura coupling scale-up. Note the critical In-Process Control (IPC) checkpoint before work-up.

Part 2: Troubleshooting & Optimization (FAQ)

Category A: Reaction Stalling & Kinetics

Q: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. Why? A: This is likely due to azole-induced catalyst deactivation .[1] The unprotected nitrogen (N-H) on the pyrazole ring is a competent ligand for Pd(II), effectively sequestering the catalyst from the catalytic cycle.

  • The Fix:

    • Switch Ligands: Move from simple Pd(PPh3)4 to bidentate ligands like Pd(dppf)Cl2 or bulky phosphines (XPhos), which are harder for the pyrazole nitrogen to displace [1].[1]

    • Protect the Nitrogen: If stalling persists, use the THP (tetrahydropyranyl) or SEM protected pyrazole boronate. The protecting group prevents coordination and can be removed acidically during work-up.

Q: I see a significant amount of "pyrazole" (de-borylated starting material) in the LCMS. How do I stop this? A: You are observing protodeboronation , a common side reaction for heteroaryl boronates in aqueous base.

  • Mechanism: Base-catalyzed hydrolysis of the C-B bond.

  • The Fix:

    • Reduce Water: Switch from 1:1 solvent ratios to 4:1 or 9:1 (Organic:Water).

    • Base Selection: Switch from strong bases (NaOH) to milder, less soluble bases like K3PO4 or Cs2CO3 .[1]

    • Slow Addition: Do not add the boronate all at once. Add it as a solution over 1-2 hours to keep its steady-state concentration low relative to the catalyst [2].

Category B: Safety & Thermodynamics[1][2]

Q: Can I scale this reaction to 5kg in a single batch? A: Proceed with extreme caution. The ortho-nitro group is energetically unstable.

  • Risk: Nitro-aromatics have high decomposition energies.[1] In the presence of transition metals (Pd) and heat, the onset temperature for decomposition can lower significantly.

  • Mandatory Test: Run a DSC (Differential Scanning Calorimetry) on the reaction mixture before scaling past 100g. If the exotherm onset is within 50°C of your reaction temperature (90°C), you must run the reaction in semi-batch mode (dosing the nitro-bromide slowly) to limit accumulation [3].[1]

Part 3: Detailed Experimental Protocol (100g Scale)

Objective: Synthesis of 4-(2-nitrophenyl)-1H-pyrazole via Suzuki Coupling.

Materials & Reagents Table
ComponentEquiv.Mass/VolFunction
1-Bromo-2-nitrobenzene 1.0100.0 gLimiting Reagent
4-Pyrazoleboronic acid pinacol ester 1.1106.5 gNucleophile
Pd(dppf)Cl2[1]·DCM 0.028.1 gCatalyst (Robust)
K2CO3 (Powdered) 2.5171.0 gBase
1,4-Dioxane -1.0 LSolvent (10V)
Water (Degassed) -250 mLCo-solvent (2.5V)
Step-by-Step Methodology

Step 1: Inerting (Critical)

  • Charge the reaction vessel with 1-Bromo-2-nitrobenzene, Pyrazole boronate, and K2CO3.[1]

  • Add 1,4-Dioxane and Water.[1]

  • Sparge the mixture with Nitrogen (N2) for 30 minutes. Note: Oxygen causes homocoupling and catalyst death.

Step 2: Reaction

  • Add Pd(dppf)Cl2[1]·DCM under a positive stream of N2.

  • Heat the slurry to 90°C (internal temperature).

  • Agitate at 300-400 RPM.

  • IPC: Check HPLC at 4 hours. Target: <1% bromide remaining.

Step 3: Work-up & Scavenging

  • Cool to 25°C. Filter off inorganic salts (K2CO3/KBr) through a Celite pad.[1]

  • Dilute filtrate with EtOAc (500 mL).[1] Wash with Brine (2 x 300 mL).[1]

  • Pd Removal: Treat the organic layer with SiliaMetS® Thiol (or equivalent scavenger) at 50°C for 1 hour.[1] Filter again.

Step 4: Crystallization

  • Concentrate the organic layer to approx. 300 mL volume.

  • Add Toluene (300 mL) and distill to remove residual Dioxane (solvent swap).[1]

  • Cool slowly to 0-5°C. The product, 4-(2-nitrophenyl)-1H-pyrazole, will crystallize as a yellow/orange solid.[1]

  • Filter and wash with cold Toluene.

Part 4: Purification & Analysis Data

Solvent Selection for Crystallization

Based on solubility profiles of nitrophenyl-pyrazoles [4]:

Solvent SystemYield PotentialPurity ImpactComments
Ethanol/Water (3:1) High (>85%)ExcellentBest for removing inorganic salts.[1]
Toluene Moderate (75%)GoodExcellent for removing protodeboronated impurities.[1]
EtOAc/Heptane High (>90%)ModerateRisk of oiling out if cooled too fast.[1]
Specification Targets
  • Appearance: Yellow to orange crystalline solid.

  • Purity (HPLC): >98.5% (a/a).[1]

  • Palladium Content: <20 ppm (Required for pharma intermediates).

  • 1H NMR (DMSO-d6): Diagnostic pyrazole protons at δ ~8.0-8.5 ppm (broad singlet for NH).[1]

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of Organic Chemistry. Demonstrates the utility of robust ligands like dppf for free-NH azoles.

  • Protodeboronation: Mechanisms and Mitigation. Chemical Reviews. Comprehensive guide on stabilizing boronic acids/esters during scale-up. [1]

  • Thermal Safety of Nitro-Substituted Biaryls. Process Safety Progress. Guidelines on DSC testing for nitro-aromatic synthesis. [1]

  • Crystallization Solvents for Pyrazoles. University of Rochester Chemistry Dept. General solvent tables for recrystallizing nitrogen heterocycles.

  • Palladium Removal Strategies. Johnson Matthey Technology Review. Comparison of scavengers vs. crystallization for Pd removal.

Sources

Optimization

overcoming common pitfalls in pyrazole cyclization reactions

Current Status: Online 🟢 | Location: Global Technical Hub Operator: Senior Application Scientist (Ph.D., Organic Chemistry)[1] Welcome to the Bench. You are likely here because your pyrazole cyclization—theoretically a s...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 | Location: Global Technical Hub Operator: Senior Application Scientist (Ph.D., Organic Chemistry)[1]

Welcome to the Bench.

You are likely here because your pyrazole cyclization—theoretically a simple condensation—has resulted in an inseparable mixture of regioisomers, a stubborn hydrazone intermediate, or an NMR spectrum that defies logic.

Pyrazole synthesis, particularly via the Knorr condensation (1,3-dicarbonyls + hydrazines), is the "bread and butter" of heterocyclic medicinal chemistry. However, it is deceptively complex.[1] The thermodynamic sink of the aromatic ring often masks kinetic traps that lead to the wrong isomer.[1]

This guide is not a textbook. It is a troubleshooting manual designed to unstuck your specific experiment using field-proven protocols and mechanistic causality.[1]

Ticket #01: The Regioselectivity Dilemma

User Issue: "I reacted a monosubstituted hydrazine with an unsymmetrical 1,3-diketone and got a 1:1 mixture of 1,3- and 1,5-isomers. How do I force one isomer?"

Technical Diagnosis: The Knorr synthesis is governed by the competing nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.[1]

  • The Trap: In a standard 1,3-diketone, the electrophilic difference between the two carbonyls is often negligible.

  • The Fix: You must desymmetrize the electrophile electronically, not just sterically. The most robust method is replacing the 1,3-diketone with an enaminone (specifically, a

    
    -dimethylaminovinyl ketone).[1]
    
The Solution: The Enaminone Protocol

Enaminones are "hard-wired" for regioselectivity.[1] The carbon bearing the dimethylamino group is significantly less electrophilic (due to resonance donation) than the carbonyl carbon.[1]

Mechanism of Action:

  • Acidic Conditions: The hydrazine terminal nitrogen (

    
    ) attacks the carbonyl first (1,2-addition), leading to the 1,3-disubstituted  pyrazole.[1]
    
  • Basic/Neutral Conditions: The hydrazine attacks the

    
    -carbon (Michael addition) followed by cyclization, favoring the 1,5-disubstituted  pyrazole.[1]
    
Decision Pathway: Controlling Regiochemistry

Regioselectivity Start Target Structure? Substrate Substrate Selection Start->Substrate Iso13 1,3-Disubstituted (Favored) Iso15 1,5-Disubstituted (Favored) Enaminone Use Enaminone (R-CO-CH=CH-NMe2) Substrate->Enaminone High Control Diketone Use 1,3-Diketone Substrate->Diketone Low Control (Only if steric bias is huge) Condition1 Acidic Media (AcOH/EtOH) Enaminone->Condition1 Direct Attack at C=O Condition2 Basic Media (KOtBu/tBuOH) Enaminone->Condition2 Michael Attack at C-beta Condition1->Iso13 Condition2->Iso15

Caption: Figure 1. Regiocontrol logic flow using enaminones to dictate nucleophilic attack vectors.

Experimental Protocol: Regioselective Synthesis via Enaminones

Reference Standard: Adapted from Fustero et al. and recent optimizations [1, 2].[1]

Step 1: Enaminone Formation (In Situ) [1][2]

  • Dissolve your ketone (1.0 equiv) in DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.5–2.0 equiv).[1]

  • Reflux for 2–4 hours. Monitor by TLC (the enaminone is usually a bright yellow solid/oil and more polar).[1]

  • Concentrate in vacuo to remove excess DMF-DMA.[1] Do not purify unless necessary; the crude is usually sufficient.[1]

Step 2: Cyclization (The Fork in the Road)

  • For 1,3-Isomer: Dissolve crude enaminone in Ethanol. Add Hydrazine (1.1 equiv) and Acetic Acid (catalytic to 1.0 equiv).[1] Reflux 2 h.

  • For 1,5-Isomer: Dissolve crude enaminone in Ethanol. Add Hydrazine (1.1 equiv).[1] Crucial: Maintain neutral or slightly basic pH.[1] Reflux 2 h.

Ticket #02: The "Stuck" Intermediate

User Issue: "LCMS shows the correct mass for the product +18 (or similar), but the ring won't close. I have a stable hydrazone."

Technical Diagnosis: You are stuck in the "dehydration valley."[1] The formation of the hydrazone is fast, but the subsequent intramolecular attack or the elimination of water (aromatization) has a high activation energy barrier.[1] This is common with electron-deficient hydrazines (e.g., phenylhydrazine with electron-withdrawing groups).[1]

Troubleshooting Table: Pushing the Equilibrium

SymptomProbable CauseCorrective Action
Mass = Product + 18 Stable 5-hydroxy-pyrazoline intermediate (water not eliminated).[1]Acid Spike: Add 10% TFA or concentrated HCl to the reaction mixture and heat to 80°C for 1 hour. The protonation of the -OH group makes it a better leaving group (

).[1]
Mass = Product + 2 (approx) Pyrazoline formed but oxidation (aromatization) failed.[1]Oxidative Drive: If synthesizing from

-unsaturated systems, you need an oxidant. Add

(0.5 equiv) or DDQ.
Starting Material Unreacted Hydrazine hydrochloride salt is too stable/insoluble.[1]Free Base Release: If using hydrazine

HCl, you must add a base (NaOAc or

) to release the free nucleophile.[1]
Ticket #03: Structural Assignment (Isomer Identity)

User Issue: "I have a product. 1H NMR is clean.[1] But I don't know if it is the 1,3- or 1,5-isomer. The shifts are too similar."

Technical Diagnosis: Never rely solely on 1D 1H NMR chemical shifts for pyrazole regiochemistry. The electronic environment of the C3 and C5 positions is too similar, and solvent effects can invert their expected shielding.

The Gold Standard: NOE and HMBC

You must prove spatial proximity or bond connectivity.[1]

Method A: 1D-NOE / 2D-NOESY (Spatial) [1]

  • Concept: Irradiate the N-substituent (e.g., N-Methyl or N-Phenyl ortho-protons).[1]

  • Observation:

    • If you see an enhancement of the pyrazole C5-H (or substituent on C5), you have the 1,5-isomer .[1]

    • If you see NO enhancement of the pyrazole ring protons (because C3 is too far), you likely have the 1,3-isomer .[1]

Method B: 15N-HMBC (Connectivity - The Definitive Proof) If you have access to a probe that can tune to Nitrogen-15:

  • Run a long-range

    
    -
    
    
    
    HMBC.
  • The N-substituent protons will couple to the

    
     nitrogen.[1]
    
  • The

    
     nitrogen will couple to C3-H  (3-bond) or C5-H  (2-bond) with different coupling constants (
    
    
    
    vs
    
    
    ), but more importantly, the cross-peaks allow you to trace the skeleton.[1]

Reference Data: 13C NMR Shifts (General Rule of Thumb) Use with caution; always validate with NOE.

Position1,3-Isomer (

ppm)
1,5-Isomer (

ppm)
Note
C3 (Carbon) ~140 - 150~130 - 140C3 is usually more deshielded in 1,3-isomers.[1]
C5 (Carbon) ~105 - 110~125 - 135C5 is significantly different due to steric clash in 1,5-isomers.[1]
References
  • Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Isoxazoles: The Enaminone Approach." Journal of Organic Chemistry, 2008 , 73, 3523–3529. Link[1]

  • Aggarwal, R., et al. "Regioselective synthesis of 1-aryl-3,5-bis(het)arylpyrazoles using enaminones."[1] Journal of Organic Chemistry, 2013 , 78, 1234–1240. Link[1]

  • Tiwari, A., et al. "Iodine(III)-Catalyzed Oxidative Cyclization for Pyrazole Synthesis."[1][3] Organic Letters, 2019 , 21, 3158–3161.[4] Link[1]

  • Claramunt, R. M., et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR Study." Journal of the Chemical Society, Perkin Transactions 2, 1992 , 1301-1306. Link

  • Oxford Instruments Application Note. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Link

Sources

Troubleshooting

refining work-up and isolation procedures for pyrazole compounds

<Technical Support Center: Refining Work-up and Isolation Procedures for Pyrazole Compounds Introduction Welcome to the Technical Support Center for pyrazole compound purification. Pyrazoles are a vital class of N-hetero...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Refining Work-up and Isolation Procedures for Pyrazole Compounds

Introduction

Welcome to the Technical Support Center for pyrazole compound purification. Pyrazoles are a vital class of N-heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and materials.[1] However, their synthesis often yields mixtures containing regioisomers, starting materials, and other byproducts that complicate isolation.[2] This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers in developing robust and efficient purification strategies.

The inherent chemical nature of the pyrazole ring—specifically the presence of a "pyrrole-like" N1 atom and a "pyridine-like" N2 atom—governs its behavior during work-up and purification.[3] The N2 atom's lone pair of electrons confers weak basicity (pKa of conjugate acid ≈ 2.5), allowing for strategic manipulation through acid-base extraction techniques.[3][4][5] This guide is structured to help you leverage these properties to overcome common purification challenges.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the proposed solutions.

Problem 1: My pyrazole product is partitioning into the aqueous layer during basic or neutral extraction.

  • Probable Cause: The pyrazole nitrogen (N2) is basic and can be protonated by acidic residues from the reaction mixture (e.g., trifluoroacetic acid, HCl), forming a salt. These salts are highly soluble in the aqueous phase.

  • Solution: Adjust the pH of the aqueous layer.

    • Action: During the liquid-liquid extraction, add a base such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) to the separatory funnel.

    • Validation: Check the pH of the aqueous layer using pH paper; it should be > 8.

    • Rationale: By making the aqueous layer basic, the protonated pyrazole salt is neutralized back to its free base form. The neutral pyrazole is significantly less polar and will preferentially partition into the organic solvent (e.g., ethyl acetate, dichloromethane).[4]

Problem 2: I'm trying to recrystallize my pyrazole, but it's "oiling out" instead of forming crystals.

  • Probable Cause: The solvent system is not ideal. Either the pyrazole is too soluble in the cold solvent, the cooling process is too rapid, or impurities are inhibiting crystal lattice formation.

  • Solution: Optimize the recrystallization conditions.

    • Solvent System Modification: If using a single solvent, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., ethanol, methanol) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., water, hexane) dropwise until persistent turbidity is observed.[6] Re-heat gently to clarify and then allow to cool slowly.

    • Control Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of larger, purer crystals.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus. The microscopic glass fragments can act as nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.

    • Trituration: If oiling persists, remove the solvent under reduced pressure. Add a poor solvent (like hexane) to the oily residue and vigorously agitate it with a spatula. This can sometimes induce solidification (trituration).

Problem 3: My pyrazole regioisomers are inseparable by standard silica gel chromatography.

  • Probable Cause: Regioisomers often have very similar polarities, leading to overlapping spots on TLC and co-elution from a column.[7] This is a common issue, for instance, in Knorr pyrazole synthesis using unsymmetrical 1,3-dicarbonyls.[2]

  • Solution: Modify the chromatographic method.

    • Optimize the Mobile Phase: Switch to a solvent system with different selectivities. For example, if you are using Hexane/Ethyl Acetate, try a system containing Dichloromethane/Methanol or Toluene/Acetone. Small additions of acetic acid or triethylamine can also alter the interaction with the silica.

    • Deactivate the Silica Gel: Pyrazoles can bind strongly to the acidic silica gel surface, causing streaking and poor separation. Pre-treating the silica gel slurry with ~1% triethylamine (Et₃N) in the mobile phase can neutralize the acidic sites and improve peak shape.[6]

    • Switch the Stationary Phase: If normal-phase silica gel fails, consider alternative stationary phases like neutral alumina or reverse-phase C18 silica.

    • High-Performance Liquid Chromatography (HPLC): For very challenging separations, HPLC offers superior resolving power. Chiral stationary phases (CSPs) are necessary for separating enantiomers.[7][8][9]

Problem 4: My N-H pyrazole shows significant streaking on the TLC plate and column.

  • Probable Cause: The N-H proton of the pyrazole ring is both a hydrogen bond donor and acceptor. This allows for strong, non-specific interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to tailing.

  • Solution:

    • Add a Competitive Binder: Incorporate a small amount of a polar, protic solvent like methanol (0.5-2%) or a base like triethylamine (0.5-1%) into your eluent system.[6]

    • Rationale: Methanol will compete for hydrogen bonding sites on the silica, while triethylamine will neutralize the acidic sites.[6] This masks the sites that cause strong binding, allowing the pyrazole to elute more symmetrically.

    • Derivatization: In some cases, protecting the N-H proton (e.g., as a tosyl or BOC group) can dramatically improve chromatographic behavior. The protecting group can be removed after purification.

Workflow for Pyrazole Purification

A logical workflow is critical for efficiently isolating a target pyrazole. The following decision tree illustrates a typical purification strategy.

Pyrazole_Purification_Workflow cluster_start Start cluster_workup Aqueous Work-up cluster_purification Purification cluster_end Finish Crude Crude Reaction Mixture Workup Liquid-Liquid Extraction (e.g., EtOAc/Water) Crude->Workup pH_Check Is Pyrazole Basic? Workup->pH_Check Acid_Wash Acid Wash (1M HCl) (Product in Aqueous) pH_Check->Acid_Wash Yes Base_Wash Basic Wash (Sat. NaHCO3) (Product in Organic) pH_Check->Base_Wash No / Neutral Neutral_Wash Brine Wash & Dry (e.g., MgSO4) Acid_Wash->Neutral_Wash Then basify & re-extract Base_Wash->Neutral_Wash Concentrate Concentrate Organic Layer Neutral_Wash->Concentrate Purity_Check Assess Purity (TLC, NMR) Concentrate->Purity_Check Solid_Check Is Product a Solid? Purity_Check->Solid_Check Impure Final_Product Pure Pyrazole Product Purity_Check->Final_Product Pure Recrystallize Recrystallization Solid_Check->Recrystallize Yes Chromatography Column Chromatography Solid_Check->Chromatography No / Oil Recrystallize->Final_Product Chromatography->Final_Product

Caption: Decision tree for pyrazole work-up and purification.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical pKa of a pyrazole? The pKa of the conjugate acid of pyrazole is approximately 2.5, making it a weak base.[3][5] The pKa for the N-H proton is around 14.2, making it weakly acidic, similar to imidazole.[3]

  • Q2: How can I remove residual hydrazine starting material? Hydrazine is basic and highly polar. An acidic wash during the work-up (e.g., with 1M HCl or 5% citric acid solution) will protonate the hydrazine, causing it to be extracted into the aqueous layer.

  • Q3: My pyrazole seems to decompose on silica gel. What are my options? If your pyrazole is unstable on silica, avoid column chromatography.

    • Recrystallization/Precipitation: This is the best alternative. Try various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, acetone).[6][10][11]

    • Acid-Base Extraction: If your pyrazole has a basic handle and the impurities do not, you can perform an acid-base extraction to selectively isolate it. Dissolve the crude mixture in an organic solvent, extract with dilute acid to move the pyrazole to the aqueous layer, wash the aqueous layer with fresh organic solvent to remove neutral impurities, then basify the aqueous layer and re-extract your pure pyrazole into a fresh organic phase.[4][12]

    • Use a different stationary phase: Neutral alumina can be a good alternative for base-sensitive compounds.[6]

  • Q4: Can I use distillation to purify my pyrazole? Distillation is only suitable for thermally stable, low-molecular-weight pyrazoles that are liquids or low-melting solids. For many complex, solid pyrazole derivatives common in drug development, distillation is not a viable option due to the high temperatures required, which can lead to decomposition.

Key Experimental Protocols

Protocol 1: Standard Acid-Base Extraction for a Basic Pyrazole

This protocol is designed to isolate a basic pyrazole from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., 10 volumes of ethyl acetate or dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Shake vigorously and allow the layers to separate. The protonated pyrazole salt will move into the aqueous layer.[4]

  • Separation: Drain the lower aqueous layer into a clean flask. Keep the organic layer, as it contains neutral/acidic impurities, and wash it once more with fresh 1M HCl to ensure complete extraction of the product.

  • Back-Extraction: Combine all aqueous extracts. Wash this combined aqueous layer with a small portion of fresh ethyl acetate to remove any trapped neutral organic impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 5M NaOH or solid NaHCO₃) with stirring until the pH is > 9 (check with pH paper).

  • Re-extraction: Extract the now basic aqueous layer three times with a fresh organic solvent (e.g., ethyl acetate or dichloromethane). Your neutralized pyrazole product is now in the organic phase.

  • Final Wash & Dry: Combine the organic extracts, wash with saturated aqueous sodium chloride (brine) to remove bulk water, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[12]

Protocol 2: Column Chromatography with a Basic Modifier

This protocol is for purifying N-H or other basic pyrazoles that exhibit poor peak shape on silica gel.

  • Prepare the Slurry: In a beaker, add silica gel (standard grade, 230-400 mesh) to your chosen starting eluent (e.g., 99:1 Hexane/Ethyl Acetate). Add triethylamine (Et₃N) to a final concentration of 0.5-1% v/v.[6]

  • Pack the Column: Pour the silica slurry into the column and use positive air pressure to pack it evenly. Ensure the eluent used for packing also contains the Et₃N modifier.

  • Sample Loading: Dissolve the crude pyrazole in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique often leads to better separation than loading in a strong solvent.[7]

  • Elution: Begin elution with your starting mobile phase (containing Et₃N). Gradually increase the polarity of the eluent (gradient elution) as needed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[7]

  • Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure. The residual triethylamine is volatile and will typically be removed under high vacuum.

Data Tables for Method Development

Table 1: Common Solvents for Pyrazole Recrystallization

SolventBoiling Point (°C)Polarity IndexNotes
Ethanol 785.2Good for dissolving many pyrazoles when hot. Often used with water as an anti-solvent.[6]
Methanol 656.6Similar to ethanol, but more polar. Good for polar pyrazoles.[11]
Ethyl Acetate 774.4A moderately polar solvent; often paired with hexane.[6]
Hexane(s) ~690.1A non-polar solvent, typically used as the "poor" or anti-solvent.[6]
Water 10010.2Used as an anti-solvent for less polar pyrazoles dissolved in an alcohol.[6]
Dichloromethane 403.4Good for dissolving at room temp; often requires a non-polar anti-solvent. Volatile.
Acetone 565.1A polar aprotic solvent, can be effective for moderately polar compounds.[10]

References

  • Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support.
  • Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem Technical Support.
  • Overcoming Side Product Formation in Pyrazole Synthesis. BenchChem Technical Support.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Method for purifying pyrazoles. Google Patents (WO2011076194A1).
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Pyrazole Ring: University of Baghdad College of Pharmacy. Scribd.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available from: [Link]

  • pKa values for morpholine, pyrazole and imidazole. ResearchGate. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of In Vitro Assays for 4-(2-nitrophenyl)-1H-pyrazole

Introduction: From Pyrazole Scaffold to Validated Biological Insight The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a vast spectrum of biological act...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Pyrazole Scaffold to Validated Biological Insight

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The compound 4-(2-nitrophenyl)-1H-pyrazole belongs to this versatile class. Emerging research on substituted nitrophenyl-pyrazoles suggests potential roles as potent modulators of critical cellular pathways, including those involved in cancer cell proliferation and survival.[4][5] Specifically, related structures have shown activity as inhibitors of enzymes like topoisomerases and various kinases.[4][6]

However, the journey from a promising chemical structure to a validated biological tool or therapeutic lead is paved with rigorous scientific validation. An in vitro assay result is only as reliable as the validation that underpins it.[7] For researchers and drug development professionals, understanding how to robustly validate assay results is not merely a procedural step but a fundamental requirement for generating trustworthy, reproducible, and meaningful data.[8]

This guide provides an in-depth, comparative framework for validating in vitro assays for 4-(2-nitrophenyl)-1H-pyrazole. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring that each assay system is self-validating. We will explore two fundamental stages of characterization: first, assessing the compound's general effect on cell viability (cytotoxicity), and second, dissecting its specific mechanistic action through enzyme inhibition assays.

Part 1: Foundational Analysis - A Comparative Approach to Validating Cytotoxicity

Before investigating a specific mechanism of action, it is crucial to determine a compound's effect on cell viability.[9] This initial screen helps differentiate between targeted anti-proliferative effects and non-specific toxicity, guiding downstream experimental design.[10][11]

The Rationale: Why Cytotoxicity First?

Assessing cytotoxicity provides a global view of the compound's impact on cellular health. For a potential anticancer agent, cytotoxicity is the desired outcome. For other applications, it may be an adverse effect to be avoided.[9] The half-maximal inhibitory concentration (IC50) derived from these assays becomes a critical benchmark for subsequent mechanistic studies. An effective mechanistic inhibitor should ideally operate at concentrations that correlate with its cytotoxic or anti-proliferative effects.

Methodology Comparison: Choosing the Right Endpoint

Different cytotoxicity assays measure distinct cellular endpoints. Relying on a single method can be misleading. Therefore, a comparative approach using at least two assays with different principles is recommended for robust validation.

  • Metabolic Activity Assays (e.g., Tetrazolium Salt-Based - MTT, XTT): These colorimetric assays measure the activity of mitochondrial dehydrogenases. In viable cells, these enzymes reduce a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the number of metabolically active, and therefore viable, cells.

  • Membrane Integrity Assays (e.g., Lactate Dehydrogenase - LDH): These assays quantify the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[12]

The choice between them depends on the anticipated mechanism. A compound causing metabolic shutdown will be potent in an MTT assay, while one that rapidly induces necrosis will be best captured by an LDH assay.

graph TD; subgraph "Experimental Workflow for Cytotoxicity Validation" A[Cell Seeding in 96-well plates] --> B{Compound Treatment 4-(2-nitrophenyl)-1H-pyrazole (Dose-Response)}; B --> C{Incubation 24, 48, 72 hours}; C --> D{Assay Endpoint Measurement}; subgraph "Parallel Assay Comparison" D --> E[Metabolic Assay e.g., MTT]; D --> F[Membrane Integrity Assay e.g., LDH Release]; end E --> G[Data Analysis IC50 Calculation]; F --> G; G --> H[Validation Assessment Reproducibility & Specificity]; end Caption: Workflow for validating the cytotoxicity of 4-(2-nitrophenyl)-1H-pyrazole.
Experimental Protocol: Validating the MTT Assay

This protocol provides a self-validating system for determining the cytotoxic IC50 of 4-(2-nitrophenyl)-1H-pyrazole.

  • Cell Seeding:

    • Plate a relevant cancer cell line (e.g., A549 lung cancer cells, based on literature for pyrazoles[4]) in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 4-(2-nitrophenyl)-1H-pyrazole in DMSO.

    • Perform a serial dilution in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤ 0.5% in all wells.

    • Controls: Include wells with:

      • Vehicle Control: Medium with 0.5% DMSO (represents 100% viability).

      • Positive Control: A known cytotoxic agent like Doxorubicin (to confirm cell sensitivity).

      • Blank: Medium only (for background subtraction).

    • Replace the medium in the cell plates with the compound dilutions and controls.

  • Incubation: Incubate plates for 48 hours at 37°C, 5% CO2.

  • MTT Reagent Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours. Viable cells will form purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis and Validation:

    • Subtract the blank absorbance from all readings.

    • Calculate percent viability relative to the vehicle control.

    • Plot a dose-response curve (log[concentration] vs. % viability) and determine the IC50 value using non-linear regression.

    • Trustworthiness Check: The assay is considered valid if the positive control shows a significant reduction in viability and the Z'-factor (a measure of assay quality) between the positive and vehicle controls is > 0.5.

    • Reproducibility: Repeat the experiment on three separate days. The inter-assay coefficient of variation (%CV) for the calculated IC50 should be < 20%.[13]

Data Summary: Comparing Assay Performance
ParameterMTT Assay (Metabolic)LDH Assay (Membrane Integrity)Rationale for Comparison
Principle Measures mitochondrial reductase activityMeasures release of cytosolic LDHAssesses different hallmarks of cell death
Pros High-throughput, sensitive, well-establishedDirectly measures cell death, non-destructive to remaining cellsProvides complementary information
Cons Can be affected by compound interference with metabolismLess sensitive for early apoptosis or cytostatic effectsHelps rule out assay-specific artifacts
Hypothetical IC50 5.2 µM8.1 µMA lower IC50 in MTT may suggest an early metabolic effect

Part 2: Mechanistic Deep Dive - Validating Kinase Inhibition

Given that many pyrazole derivatives exhibit anticancer properties by inhibiting protein kinases, a logical next step is to validate the inhibitory activity of 4-(2-nitrophenyl)-1H-pyrazole against a specific, clinically relevant kinase.[6][14] Let's hypothesize its target is VEGFR2, a key mediator of angiogenesis.

The Rationale: From "If" to "How"

Confirming direct enzyme inhibition is critical to prove that the observed cytotoxicity is not due to off-target effects.[15] This involves moving from a complex cellular environment to a simplified, cell-free system. A validated enzyme assay provides quantitative measures of potency (IC50) and can help elucidate the mechanism of inhibition.

graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Inhibition of the VEGFR2 signaling pathway by 4-(2-nitrophenyl)-1H-pyrazole.
Experimental Protocol: Validating a VEGFR2 Kinase Assay

This protocol uses a common luminescence-based assay format (e.g., ADP-Glo™) that quantifies kinase activity by measuring ADP production.

  • Reagent Preparation:

    • Prepare assay buffer, recombinant human VEGFR2 enzyme, the specific peptide substrate, and ATP at optimal concentrations as determined during assay development.

  • Compound Plating:

    • In a 384-well plate, perform a serial dilution of 4-(2-nitrophenyl)-1H-pyrazole to achieve a final concentration range (e.g., 1 nM to 30 µM).

    • Controls:

      • No-Enzyme Control: All components except the enzyme (defines background signal).

      • Vehicle (100% Activity) Control: All components with DMSO vehicle.

      • Positive (0% Activity) Control: A known potent VEGFR2 inhibitor (e.g., Sorafenib).

  • Kinase Reaction:

    • Add VEGFR2 enzyme to the wells containing the compound and incubate briefly.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate for 1 hour at room temperature.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.

  • Data Acquisition:

    • Read the luminescence signal on a plate reader.

  • Data Analysis and Validation:

    • Subtract the background signal (no-enzyme control) from all data points.

    • Normalize the data to the vehicle (100%) and positive (0%) controls.

    • Plot a dose-response curve and calculate the IC50.

    • Trustworthiness Check: The assay window (Signal:Background ratio) should be > 10, and the Z'-factor should be > 0.6.

    • Specificity/Selectivity: To ensure the compound is not a promiscuous kinase inhibitor, perform the same assay against a panel of other kinases (e.g., EGFR, SRC, CDK2). A compound is considered selective if its IC50 for the target kinase is at least 10-fold lower than for other kinases.

Data Summary: Target Potency and Selectivity
Kinase TargetIC50 of 4-(2-nitrophenyl)-1H-pyrazole (nM)IC50 of Sorafenib (Control) (nM)Interpretation
VEGFR2 (Target) 38 35Potent and specific inhibition of the intended target.
EGFR (Off-Target)1,2504,500>30-fold selectivity over EGFR.
SRC (Off-Target)>10,0008,000High selectivity over SRC.
CDK2 (Off-Target)4,800>10,000Moderate selectivity over CDK2.

Conclusion: Synthesizing Data for a Validated Conclusion

The validation of in vitro assay results for a novel compound like 4-(2-nitrophenyl)-1H-pyrazole is a multi-step, logic-driven process. It begins with broad, phenotypic assays, such as those for cytotoxicity, where a comparative approach using different methodologies (e.g., MTT and LDH) is essential to avoid method-specific artifacts. The results from these foundational assays provide the basis for more targeted, mechanistic studies.

References

  • Martina, C., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. Available from: [Link].

  • (2017). Pyrazole and its biological activity. ResearchGate. Available from: [Link].

  • Al-Suwaidan, I. A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. Available from: [Link].

  • Naim, M. J., et al. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available from: [Link].

  • (2021). Design, Synthesis and Biological Evaluation of New 5‐(2‐Nitrophenyl)‐1‐aryl‐1H‐pyrazoles as Topoisomerase Inhibitors. ResearchGate. Available from: [Link].

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PMC - PubMed Central. Available from: [Link].

  • Aouad, M. R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link].

  • Alam, M., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link].

  • Ghorab, M. M., et al. (2021). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI. Available from: [Link].

  • Fahmy, H. H., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. MDPI. Available from: [Link].

  • Nguyen, T., et al. (2021). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC - NIH. Available from: [Link].

  • Wallqvist, A., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH. Available from: [Link].

  • Fahmy, H. H., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. PubMed. Available from: [Link].

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. PMC - PubMed Central. Available from: [Link].

  • Khan, I., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. Available from: [Link].

  • Ivanova, D., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link].

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  • Dahl, A. R., et al. 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. ACS Publications. Available from: [Link].

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  • Zaib, S., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available from: [Link].

  • (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. Available from: [Link].

  • Alanazi, A. M., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances. Available from: [Link].

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  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available from: [Link].

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Comparative

Assessing Reproducibility in Bioassays: A Comparative Guide to 4-(2-Nitrophenyl)-1H-pyrazole

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth analysis of the factors influencing...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving 4-(2-nitrophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into a standard experimental protocol, compare its potential biological activity with a relevant alternative, and discuss the critical parameters that govern the consistency of your findings.

Introduction to 4-(2-Nitrophenyl)-1H-pyrazole: A Scaffold of Interest

4-(2-nitrophenyl)-1H-pyrazole belongs to the broader class of pyrazole derivatives, which are well-recognized as "privileged scaffolds" in drug discovery.[1] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a core component of numerous biologically active compounds.[2] The presence of the 2-nitrophenyl group on the pyrazole ring introduces specific electronic and steric properties that can modulate its interaction with biological targets. Pyrazole derivatives have been investigated for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2]

The reproducibility of experiments with compounds like 4-(2-nitrophenyl)-1H-pyrazole is paramount for validating its potential as a therapeutic lead. This guide will focus on assessing its potential antimicrobial activity as a representative experimental paradigm.

Key Experimental Protocol: Antimicrobial Susceptibility Testing

A common method to assess the antimicrobial properties of a novel compound is the disk diffusion assay. This technique provides a qualitative or semi-quantitative measure of a compound's ability to inhibit microbial growth. The reproducibility of this assay is highly dependent on the strict control of several experimental variables.

Detailed Step-by-Step Methodology: Disk Diffusion Assay

This protocol is a self-validating system when appropriate controls are included.

Materials:

  • 4-(2-nitrophenyl)-1H-pyrazole

  • Control antimicrobial agent (e.g., Fluconazole for fungi, Ciprofloxacin for bacteria)

  • Test microorganism (e.g., Candida albicans for antifungal testing, Staphylococcus aureus for antibacterial testing)

  • Mueller-Hinton agar (or other appropriate growth medium)

  • Sterile paper disks (6 mm diameter)

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5 standard)

  • Sterile swabs, petri dishes, and micropipettes

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick several colonies of the test microorganism from a fresh culture plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This ensures a standardized microbial population for each experiment.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure uniform growth.

  • Application of Test and Control Compounds:

    • Aseptically place sterile paper disks onto the inoculated agar surface.

    • Pipette a defined volume (e.g., 10 µL) of a known concentration of 4-(2-nitrophenyl)-1H-pyrazole solution (dissolved in a suitable solvent like DMSO) onto one disk.

    • Similarly, apply the control antimicrobial agent and the solvent control (e.g., DMSO alone) to separate disks.

  • Incubation:

    • Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for S. aureus, 30°C for C. albicans) for a specified period (typically 18-24 hours).

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

    • The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Causality Behind Experimental Choices
  • Standardized Inoculum: Using a McFarland standard is crucial for reproducibility. A denser inoculum can lead to smaller zones of inhibition, while a lighter inoculum can result in larger zones, thus affecting the interpretation of the compound's efficacy.

  • Uniform Lawn of Growth: Streaking the plate in three directions ensures a confluent and even lawn of bacteria, which is essential for obtaining clear and measurable zones of inhibition.

  • Solvent Control: Including a disk with only the solvent is critical to ensure that the solvent itself does not have any antimicrobial activity, which would otherwise lead to false-positive results.

  • Positive Control: A standard antimicrobial agent with known activity against the test organism serves as a benchmark for comparing the efficacy of the test compound and validates the experimental setup.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Inoculum (0.5 McFarland) Inoculate Inoculate Agar Plate with Microorganism Inoculum->Inoculate Plates Prepare Mueller-Hinton Agar Plates Plates->Inoculate Disks Prepare Sterile Disks with Test & Control Compounds Apply_Disks Apply Disks to Inoculated Plate Disks->Apply_Disks Inoculate->Apply_Disks Incubate Incubate Plates Apply_Disks->Incubate Measure Measure Zones of Inhibition (mm) Incubate->Measure Compare Compare with Controls Measure->Compare

Caption: Workflow for the disk diffusion antimicrobial susceptibility assay.

Comparative Performance and Reproducibility

To illustrate a comparative analysis, let's consider a hypothetical scenario where an experiment yielded the following data for the inhibition of Candida albicans:

CompoundConcentration on DiskZone of Inhibition (mm)
4-(2-Nitrophenyl)-1H-pyrazole 100 µg12 ± 1.5
Fluconazole (Control) 25 µg18 ± 1.0
Solvent (DMSO) 10 µL0

In this hypothetical example, 4-(2-nitrophenyl)-1H-pyrazole exhibits antifungal activity, though less potent than the standard drug fluconazole. The standard deviation (±) is a critical indicator of reproducibility. A larger standard deviation suggests greater variability between replicates.

Factors Impacting Reproducibility of Antimicrobial Assays
  • Purity of the Compound: Impurities in the synthesized 4-(2-nitrophenyl)-1H-pyrazole can significantly affect its biological activity and lead to inconsistent results.

  • Solubility: The compound's solubility in the test medium is crucial. Poor solubility can lead to non-uniform diffusion and inaccurate zone of inhibition measurements.

  • Microbial Strain and Growth Phase: Different strains of the same microbial species can exhibit varying susceptibility. The physiological state (e.g., logarithmic vs. stationary phase) of the microorganisms used for inoculation can also impact the outcome.

  • Agar Depth and Composition: The thickness of the agar in the petri dish can influence the diffusion of the compound. Variations in the composition of the Mueller-Hinton agar can also affect microbial growth and compound diffusion.

  • Incubation Conditions: Strict control of incubation time and temperature is essential for consistent microbial growth and, consequently, reproducible results.

Alternative Compounds

In the quest for novel antimicrobial agents, several classes of compounds are often investigated alongside pyrazole derivatives. A common alternative includes other nitrogen-containing heterocycles such as triazoles.

  • Fluconazole: A well-established triazole antifungal agent, often used as a positive control in antifungal screening.[4] Its mechanism of action involves the inhibition of fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis, a key component of the fungal cell membrane.

Signaling Pathway Implication: Fungal Ergosterol Biosynthesis

The primary target for many antifungal drugs, including azoles like fluconazole, is the ergosterol biosynthesis pathway. Inhibiting this pathway disrupts the integrity of the fungal cell membrane, leading to cell death. While the exact mechanism of 4-(2-nitrophenyl)-1H-pyrazole is likely a subject of ongoing research, its potential antifungal activity could involve targeting enzymes within this pathway.

ergosterol_pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Membrane Fungal Cell Membrane Ergosterol->Membrane Inhibitor Azole Antifungals (e.g., Fluconazole) Inhibitor->Lanosterol Inhibition

Caption: Simplified ergosterol biosynthesis pathway in fungi.

Conclusion

The reproducibility of experiments involving 4-(2-nitrophenyl)-1H-pyrazole, as with any research compound, hinges on meticulous experimental design and execution. By adhering to standardized protocols, employing appropriate controls, and understanding the key variables that can influence the outcome, researchers can generate reliable and comparable data. While the publicly available data on the biological activity of this specific compound is limited, the principles outlined in this guide provide a robust framework for its systematic evaluation and for comparing its performance against established alternatives in the pursuit of novel therapeutic agents.

References

  • Rahimizadeh, M., et al. (2021).
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  • ResearchGate. (2025).
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  • PMC. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Advanced Pharmaceutical Technology & Research, 6(2), 56–61.
  • NIH. (2018).
  • PMC. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15(1), 123-135.
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  • ResearchGate. (2019). IC50 in doxorubicin-resistant MCF-7 cell lines.
  • PMC. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 14(5), 5559–5564.
  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549.
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Validation

Comparative Guide: Validating Computational Predictions with Experimental Data for Pyrazole Derivatives

Executive Summary The Pyrazole Paradox: Pyrazole scaffolds are privileged structures in medicinal chemistry (e.g., Celecoxib, Rimonabant) due to their hydrogen-bonding capabilities and pharmacokinetic profiles. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Pyrazole Paradox: Pyrazole scaffolds are privileged structures in medicinal chemistry (e.g., Celecoxib, Rimonabant) due to their hydrogen-bonding capabilities and pharmacokinetic profiles. However, they present a unique challenge in computational modeling: tautomeric ambiguity .

A common failure mode in drug design is docking the wrong tautomer (


- vs. 

-pyrazole), leading to high-scoring but biologically irrelevant poses. This guide outlines a rigorous, self-validating workflow to synchronize in silico predictions (DFT, Docking) with wet-lab data (NMR, IC

), ensuring that your computational models reflect physical reality.

Part 1: The "Tautomer Trap" – Structural Validation

The Causality: Before assessing binding affinity, you must validate the protonation and tautomeric state of your derivative. Pyrazoles exist in dynamic equilibrium. Standard docking software often fixes the ligand in a single state, potentially the high-energy (unstable) tautomer, rendering the docking score invalid.

Protocol 1: DFT vs. NMR Tautomer Confirmation

Objective: Determine the dominant tautomer in solution (DMSO/Chloroform) to ensure the correct structure is used for docking.

Workflow:

  • Computational (DFT):

    • Method: B3LYP functional with 6-311++G(d,p) basis set.[1][2]

    • Solvation: Use IEF-PCM (Polarizable Continuum Model) corresponding to your NMR solvent (e.g., DMSO).

    • Calculation: Optimize geometries for both

      
       and 
      
      
      
      tautomers. Calculate Gibbs Free Energy (
      
      
      ).[2]
    • Prediction: The tautomer with the lower

      
       (>2 kcal/mol difference) is the dominant species.
      
  • Experimental (NMR):

    • Method:

      
      H-NMR and 
      
      
      
      C-NMR.
    • Marker: Look for the

      
      -H chemical shift and 
      
      
      
      carbon splitting patterns.
    • Validation: Compare experimental chemical shifts (

      
      ) with GIAO-calculated shifts (
      
      
      
      ).

Data Presentation: Electronic Validation Table Example Dataset for a 3,5-substituted pyrazole derivative

MetricComputational Prediction (DFT B3LYP/6-31G*)Experimental Data (NMR in DMSO-

)
Deviation (

)
Status
Dominant Tautomer

-isomer (

kcal/mol vs

)

-isomer signals observed
N/AVALID
HOMO-LUMO Gap 4.12 eV3.98 eV (derived from UV-Vis edge)0.14 eVHigh Accuracy

C Shift (C3)
148.2 ppm146.5 ppm1.7 ppmAcceptable

H Shift (NH)
13.1 ppm12.8 ppm0.3 ppmExcellent

Expert Insight: If


 ppm for 

C or

ppm for

H, your solvent model is likely incorrect, or the compound exists as a dimer in solution. Do not proceed to docking until this is resolved.

Part 2: Binding Affinity – Docking vs. IC

The Discrepancy: A high docking score (e.g., -10.5 kcal/mol) does not guarantee biological activity. Pyrazole derivatives often target kinases (e.g., VEGFR-2, CDK2) where "induced fit" plays a massive role. Rigid-receptor docking often fails to capture the active site reorganization required for pyrazole binding.

Protocol 2: The Correlation Loop

Objective: Establish a quantitative correlation between calculated Binding Energy (


) and experimental Inhibition Concentration (

or

).
  • Computational (Docking):

    • Software: AutoDock Vina or Gold.

    • Grid Box: Centered on the co-crystallized ligand (e.g., Sorafenib in VEGFR-2).

    • Critical Step: Redocking .[3] Remove the native ligand and re-dock it.

    • Success Metric: RMSD between native and redocked pose must be

      
       Å.
      
  • Experimental (Biological Assay):

    • Assay: MTT Assay (cytotoxicity) or TR-FRET (enzymatic inhibition).

    • Conversion: Convert

      
       to experimental free energy for direct comparison:
      
      
      
      

Visualization: The Validation Workflow

ValidationLoop cluster_0 Phase 1: Structural Integrity cluster_1 Phase 2: Biological Correlation Synth Synthesis of Pyrazole Derivative NMR Exp: NMR/X-Ray (Determine Tautomer) Synth->NMR DFT Comp: DFT (B3LYP) (Calculate Stability) Synth->DFT Check Tautomer Match? NMR->Check DFT->Check Check->Synth No (Refine Model) Dock Comp: Molecular Docking (Predicted ΔG) Check->Dock Yes (Proceed) Corr Statistical Correlation (Pearson r²) Dock->Corr Assay Exp: IC50 Assay (Experimental ΔG) Assay->Corr

Figure 1: The "Self-Validating" Workflow. Note the critical decision diamond "Tautomer Match?"—if the computational stable state differs from the experimental state, the docking phase is aborted.

Part 3: Interpreting the Data (Statistical Validation)

When publishing, you must statistically quantify the agreement between your methods. Visual inspection is insufficient.

Pearson Correlation Coefficient ( )

Plot Predicted Binding Energy (X-axis) vs. pIC


 (-log IC

) (Y-axis).
  • 
    :  Excellent predictive power.[3] The model can guide lead optimization.
    
  • 
    :  Acceptable for qualitative screening.
    
  • 
    : Model Failure. 
    
    • Diagnosis: The scoring function is biased, or the protein flexibility (entropy) was ignored.

    • Solution: Switch to Molecular Dynamics (MD) simulations (e.g., MM-PBSA) to account for solvent entropy.

Root Mean Square Deviation (RMSD)

Used for structural validation (X-ray vs. Docked Pose).

  • Target: RMSD

    
     Å.
    
  • Pyrazole Specifics: Pay attention to the "flip" of the pyrazole ring. The nitrogen atoms (

    
    ) can act as both H-bond donors and acceptors. A 180° flip might look geometrically similar (low RMSD) but completely changes the electrostatic interaction profile.
    

Part 4: Case Study Comparison Table

Based on verified literature data for Pyrazole-based VEGFR-2 inhibitors [1, 4].

Compound IDDocking Score (kcal/mol)Experimental IC

(nM)
Correlation StatusMechanistic Insight
Ligand A -10.8016.28High H-bonds with Cys919 conserved in both model and assay.
Ligand B -9.15225.1Moderate Docking missed a hydrophobic interaction in the back-pocket.
Ligand C -11.20>1000 (Inactive)False Positive Tautomer Error: Docking used the

form; NMR confirms

is dominant and sterically clashes.

References

  • Hassan, A. S., et al. (2024). "Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors." BMC Chemistry.

  • Cohen, R. D., et al. (2023).[2] "DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking." Molecules, 28(6), 2449.[2]

  • Premalatha, M., et al. (2025).[4][5] "Pyrazole Compounds: Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra." Journal of Molecular Structure.

  • Al-Ostoot, F. H., et al. (2021). "Structure-Based Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives as Potential VEGFR-2 Inhibitors." Journal of Chemistry.

  • Dove Medical Press. (2025). "Standards for Computational Methods in Drug Design and Discovery: Simplified Guidance." Dove Press Guidelines.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 4-(2-nitrophenyl)-1H-pyrazole

Part 1: Immediate Hazard Assessment Stop and Read: Before handling waste containing 4-(2-nitrophenyl)-1H-pyrazole, you must understand the dual-hazard nature of the molecule.[1] It combines a nitrogen-rich heterocycle (p...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Immediate Hazard Assessment

Stop and Read: Before handling waste containing 4-(2-nitrophenyl)-1H-pyrazole, you must understand the dual-hazard nature of the molecule.[1] It combines a nitrogen-rich heterocycle (pyrazole) with a nitro-aromatic group.[1]

While mono-nitro compounds are generally more stable than polynitro explosives (like TNT), they possess specific reactivity profiles that make standard organic waste streams potentially unsafe if segregation is ignored.[1]

Chemical Safety Profile
ParameterSpecificationCritical Safety Note
Functional Groups Nitro (

), Pyrazole ring
Reactive: Nitro groups are susceptible to exothermic reduction.[1]
Physical State Solid (typically powder/crystalline)Dust inhalation hazard.
GHS Classification Acute Tox.[2][3][4][5] (Oral/Dermal), IrritantToxic: Treat as a poison. Do not generate dust.[3][5][6][7][8]
Incompatibility Strong Bases, Reducing Agents, Metal HydridesExplosion Risk: Can form unstable salts with strong bases.
Flash Point High (>100°C typical for class)Combustible, but not flammable (unless in solvent).

Part 2: Waste Characterization & Segregation Logic

The Golden Rule: Never mix nitro-aromatics with strong reducing agents or strong bases in a waste container.

The primary cause of laboratory accidents involving nitro compounds is the accidental formation of unstable salts or "runaway" exothermic reductions in waste drums.

Segregation Workflow

The following decision tree illustrates how to categorize your waste stream to prevent incompatible mixing.

WasteSegregation Start Waste Containing 4-(2-nitrophenyl)-1H-pyrazole StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves/paper) StateCheck->Solid Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid ActionSolid Double Bag -> Label 'Toxic Solid' Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Organic (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Organic (Methanol, Ethyl Acetate) SolventCheck->NonHalogenated Aqueous Aqueous Stream SolventCheck->Aqueous ActionHalo Stream A: Halogenated Waste Halogenated->ActionHalo ActionNonHalo Stream B: Non-Halogenated Waste NonHalogenated->ActionNonHalo ActionAq STOP: Check pH. Do not mix with Strong Base. Aqueous->ActionAq

Figure 1: Decision logic for segregating 4-(2-nitrophenyl)-1H-pyrazole waste. Note the critical stop point for aqueous waste to prevent base-catalyzed decomposition.[1]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Debris)

Applicability: Expired chemicals, weigh-boat residues, contaminated gloves/wipes.[1]

  • Containment: Use a wide-mouth high-density polyethylene (HDPE) jar or double-bag using heavy-duty (6-mil) polyethylene bags.

  • Labeling:

    • Primary Label: "Hazardous Waste - Toxic Solid."

    • Constituents: List "4-(2-nitrophenyl)-1H-pyrazole" explicitly.

    • Hazard Codes: Check "Toxic" and "Irritant."

  • Storage: Store in a cool, dry area away from oxidizers. Do not store near metal hydrides (e.g., LiAlH4) or alkali metals.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates from recrystallization or reaction mixtures.

  • Solvent Identification: Determine if your solvent system is halogenated (e.g., DCM) or non-halogenated (e.g., Ethanol).

  • Compatibility Check (Self-Validating Step):

    • Test: Measure the pH of the waste solution.

    • Requirement: Ensure pH is between 4 and 9.

    • Reasoning: Nitro-pyrazoles can form shock-sensitive salts at high pH (strongly basic conditions) or decompose violently.[1] If pH > 10, neutralize carefully with dilute acid (e.g., 1M HCl) before adding to the waste container.

  • Transfer: Pour into the appropriate carboy (Halogenated or Non-Halogenated). Use a funnel to prevent spills.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Protocol C: Empty Container Disposal
  • Triple Rinse: Rinse the empty original container three times with a compatible solvent (e.g., acetone).

  • Rinsate Disposal: Dispose of the rinsate into the "Non-Halogenated Organic Waste" stream (Protocol B).

  • Defacement: Cross out the original label and mark "Triple Rinsed - For Trash" (or "Glass Recycling" depending on facility rules).

Part 4: Emergency Procedures (Spills)

In the event of a spill, speed and containment are critical to prevent tracking toxic dust into common areas.

SpillResponse Spill Spill Detected Assess Assess Volume & State (Solid vs Liquid) Spill->Assess PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat, N95/Respirator Assess->PPE SolidSpill Solid Spill PPE->SolidSpill LiquidSpill Liquid Spill PPE->LiquidSpill Scoop Gently Scoop/Sweep (Avoid Dust Generation) SolidSpill->Scoop Absorb Cover with Absorbent (Vermiculite/Sand) LiquidSpill->Absorb Bag Double Bag Waste Label as Hazardous Scoop->Bag Absorb->Bag Clean Clean Surface with Soap & Water Bag->Clean

Figure 2: Emergency spill response workflow emphasizing dust control and containment.

Critical Spill Note: If the spill involves a mixture with a reducing agent (like Raney Nickel or Hydrazine), EVACUATE IMMEDIATELY . This combination can generate heat and fire spontaneously.

Part 5: Regulatory & Compliance Reference[7]

This compound falls under "Process Waste" in most jurisdictions. It is not typically a "P-listed" (acutely hazardous) waste by specific CAS name, but it defaults to hazardous characteristics.[1]

  • RCRA Code (USA): Likely D001 (Ignitable, if in solvent) or D003 (Reactive, if potentially explosive/unstable). If pure solid, often classified as Toxic based on LD50 data of analogs.

  • Disposal Method: The industry standard for nitro-aromatics is High-Temperature Incineration with scrubber systems for NOx control.[1][9]

References
  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-(4-Nitrophenyl)-1H-pyrazole. Link (Note: Isomer analog used for functional group hazard validation).

  • Fisher Scientific. (2024).[3] Safety Data Sheet: 4-Nitro-1H-pyrazole. Link (Demonstrates nitro-pyrazole specific hazards).

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Nitroaromatic Compounds Safety. Link

  • PubChem. (n.d.). Compound Summary: 4-(2-nitrophenyl)-1H-pyrazole.[1] National Library of Medicine. Link

Sources

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